DCZ5418
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H22N2O3 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C22H22N2O3/c1-21-17-7-8-18(27-17)22(21,2)20(26)24(19(21)25)16-5-3-14(4-6-16)13-15-9-11-23-12-10-15/h3-6,9-12,17-18H,7-8,13H2,1-2H3/t17-,18+,21+,22- |
InChI 键 |
DZGUDPKHBIPNCC-MTIDIVMFSA-N |
手性 SMILES |
C[C@@]12[C@H]3CC[C@@H]([C@@]1(C(=O)N(C2=O)C4=CC=C(C=C4)CC5=CC=NC=C5)C)O3 |
规范 SMILES |
CC12C3CCC(C1(C(=O)N(C2=O)C4=CC=C(C=C4)CC5=CC=NC=C5)C)O3 |
产品来源 |
United States |
Foundational & Exploratory
DCZ5418: A Novel TRIP13 Inhibitor for the Treatment of Multiple Myeloma
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of DCZ5418, a novel cantharidin derivative with promising therapeutic potential in multiple myeloma. This compound functions as a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an ATPase associated with various cellular activities and a key player in cancer progression.
Core Mechanism of Action
This compound exerts its anti-myeloma effects by directly targeting and inhibiting the enzymatic activity of TRIP13.[1] TRIP13 is overexpressed in multiple myeloma and is associated with poor prognosis, disease progression, and drug resistance.[2][3] By inhibiting TRIP13, this compound disrupts critical cellular processes that malignant plasma cells rely on for survival and proliferation.
The primary mechanism involves the disruption of the spindle assembly checkpoint (SAC), a crucial cell cycle regulatory mechanism. TRIP13 is known to regulate the turnover of MAD2, a key component of the SAC.[2][3] Inhibition of TRIP13 leads to the accumulation of MAD2, causing cell cycle arrest and subsequent apoptosis in myeloma cells.[2][3]
Furthermore, studies on the related compound DCZ5417, which also targets TRIP13, have elucidated a downstream signaling cascade involving the MAPK and Akt pathways.[4] It is highly probable that this compound shares a similar mechanism, leading to the inhibition of pro-survival signaling pathways in multiple myeloma cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| H929R | 8.47 |
| OCI-My5 | 4.32 |
| ARP-1 | 3.18 |
Data from BioWorld article citing Dong, S. et al. Bioorg Med Chem Lett 2024, 98:e139.[5]
Table 2: Binding Affinity and In Vivo Data for this compound
| Parameter | Value |
| Kd for TRIP13 protein | 15.3 µM |
| Safe in vivo dosage (mice) | 50 mg/kg (intraperitoneal) |
| Efficacious in vivo dosage (xenograft model) | 15 mg/kg (intraperitoneal, once daily) |
Data from BioWorld article citing Dong, S. et al. Bioorg Med Chem Lett 2024, 98:e139.[5]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound in multiple myeloma cells.
Caption: Proposed mechanism of this compound in multiple myeloma.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is based on standard Cell Counting Kit-8 (CCK-8) assay procedures.[6][7][8][9][10]
-
Cell Seeding:
-
Culture multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound to the desired concentrations (e.g., ranging from 0.1 to 100 µM) in the culture medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 72 hours.
-
-
CCK-8 Reagent Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control after subtracting the background absorbance.
-
Determine the IC50 value by plotting the cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
-
In Vivo Multiple Myeloma Xenograft Model
This protocol is based on standard procedures for establishing and utilizing xenograft models of multiple myeloma.[11][12][13][14]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or similar strains) to prevent graft rejection.
-
-
Cell Implantation:
-
Harvest multiple myeloma cells (e.g., ARP-1) during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject approximately 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor formation and measure the tumor volume using calipers (Volume = 0.5 x length x width^2).
-
Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound for intraperitoneal (i.p.) injection. A formulation of 10% DMSO and 90% corn oil has been suggested for in vivo use.[15]
-
Administer this compound at the desired dose (e.g., 15 mg/kg) daily via i.p. injection.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volumes and body weights every 2-3 days.
-
Monitor the general health and behavior of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Caption: General workflow for preclinical evaluation.
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRIP13 impairs mitotic checkpoint surveillance and is associated with poor prognosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
- 6. Cell proliferation evaluation by the CCK-8 assay [bio-protocol.org]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 9. ptglab.com [ptglab.com]
- 10. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. medchemexpress.com [medchemexpress.com]
The TRIP13 ATPase: A Comprehensive Technical Guide to the Protein Target of DCZ5418
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCZ5418 is a novel small molecule inhibitor that demonstrates significant anti-multiple myeloma activity. This document provides an in-depth technical overview of its direct protein target, the Thyroid Hormone Receptor Interactor 13 (TRIP13). Extensive research has identified TRIP13, an AAA+ ATPase, as the key protein to which this compound binds, initiating a cascade of events that culminate in the suppression of tumor progression. This guide will detail the binding characteristics of this compound to TRIP13, the downstream signaling pathways affected, and the experimental methodologies used to elucidate these interactions, offering a valuable resource for researchers in oncology and drug development.
The Protein Target: TRIP13
Thyroid Hormone Receptor Interactor 13 (TRIP13) is a member of the ATPases Associated with diverse cellular Activities (AAA+) superfamily. These proteins are known to play crucial roles in a variety of cellular processes, including protein unfolding, complex assembly and disassembly, and DNA replication and repair. In the context of multiple myeloma, TRIP13 has been identified as a promising therapeutic target due to its overexpression in cancer cells and its role in promoting tumor cell survival and proliferation.
Quantitative Analysis of this compound-TRIP13 Interaction
The interaction between this compound and TRIP13 has been characterized through various biophysical and cellular assays, yielding quantitative data that underscore the potency and specificity of this inhibitor.
| Parameter | Value | Cell Lines | Method | Reference |
| Binding Affinity (Kd) | 15.3 µM | - | Surface Plasmon Resonance (SPR) | [1] |
| IC50 | 8.47 µM | H929R | Cell Viability Assay | [1] |
| 4.32 µM | OCI-My5 | Cell Viability Assay | [1] | |
| 3.18 µM | ARP-1 | Cell Viability Assay | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly binding to and inhibiting the ATPase activity of TRIP13. This inhibition disrupts the formation and function of the TRIP13/YWHAE protein complex. The perturbation of this complex subsequently leads to the downregulation of the ERK/MAPK signaling pathway, a critical pathway for cell proliferation and survival.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of the this compound-TRIP13 interaction.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Protocol:
-
Immobilization of Ligand: Recombinant human TRIP13 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A stock solution of this compound is prepared in DMSO and then serially diluted in running buffer (e.g., HBS-EP+) to the desired concentrations.
-
Binding Measurement: The diluted this compound solutions are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify drug binding to its target in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Multiple myeloma cells are treated with either this compound or a vehicle control (DMSO) for a specified time.
-
Heating: The cell suspensions are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble TRIP13 in each sample is quantified by Western blotting or other protein detection methods.
-
Data Analysis: The melting curves of TRIP13 in the presence and absence of this compound are plotted. A shift in the melting curve to a higher temperature indicates stabilization of TRIP13 by this compound, confirming target engagement.
ATPase Activity Assay
This assay measures the enzymatic activity of TRIP13 and the inhibitory effect of this compound.
Protocol:
-
Reaction Setup: Recombinant TRIP13 is incubated with ATP in a reaction buffer in the presence of varying concentrations of this compound or a vehicle control.
-
ATP Hydrolysis: The reaction is allowed to proceed for a set time at 37°C, during which TRIP13 hydrolyzes ATP to ADP.
-
Detection: The amount of ADP produced is quantified using a commercial kit, such as the ADP-Glo™ Kinase Assay. This assay converts the generated ADP into a luminescent signal.
-
Data Analysis: The luminescence signal is measured, and the percentage of ATPase activity inhibition is calculated for each concentration of this compound to determine the IC50 value.
In Vivo Xenograft Model
To assess the anti-tumor efficacy of this compound in a living organism, a multiple myeloma xenograft model is utilized.
Protocol:
-
Cell Implantation: Human multiple myeloma cells (e.g., H929R) are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives daily administration of this compound (e.g., 15 mg/kg, intraperitoneally), while the control group receives a vehicle.[1]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting) to assess target modulation and downstream effects.
Conclusion
This compound is a promising therapeutic agent for multiple myeloma that functions through the direct inhibition of TRIP13. The quantitative data on its binding affinity and cellular potency, coupled with a clear understanding of its mechanism of action involving the disruption of the TRIP13/YWHAE complex and subsequent inhibition of the ERK/MAPK signaling pathway, provide a strong rationale for its continued development. The experimental protocols detailed herein offer a robust framework for the further investigation of this compound and other potential TRIP13 inhibitors. This comprehensive technical guide serves as a foundational resource for researchers dedicated to advancing novel cancer therapeutics.
References
DCZ5418: A Novel Cantharidin Derivative Targeting TRIP13 for the Treatment of Multiple Myeloma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DCZ5418 is a novel synthetic derivative of cantharidin, a natural toxin with known anti-cancer properties.[1][2] Developed as a potent and selective inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), this compound demonstrates significant anti-multiple myeloma (MM) activity both in vitro and in vivo.[2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, synthesis, preclinical data, and detailed experimental methodologies, intended for researchers and professionals in the field of oncology drug development.
Introduction
Cantharidin, a natural compound isolated from blister beetles, has a long history in traditional medicine and has been investigated for its anti-tumor effects.[1][4][5][6] However, its clinical utility is hampered by significant toxicity.[1][6][7] This has led to the development of cantharidin derivatives with improved therapeutic indices. This compound emerged from a lead optimization program aimed at identifying cantharidin analogs with enhanced safety and efficacy.[3] It was designed based on the structural similarities between the aliphatic endocyclic moiety of cantharidin and another TRIP13 inhibitor, DCZ0415.[3] this compound has been identified as a promising drug candidate for multiple myeloma, a malignancy of plasma cells.
Mechanism of Action: TRIP13 Inhibition
This compound exerts its anti-cancer effects through the inhibition of TRIP13, an AAA+ ATPase involved in the spindle assembly checkpoint and DNA damage repair. The molecular docking studies have indicated that this compound has a binding mode to the TRIP13 protein similar to that of DCZ0415, but with a stronger docking score.[3] By inhibiting TRIP13, this compound disrupts critical cellular processes in multiple myeloma cells, leading to cell growth inhibition and apoptosis.
Caption: Mechanism of action of this compound via TRIP13 inhibition.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity against various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values and TRIP13 binding affinity are summarized in the table below.
| Cell Line | IC50 (µM) | TRIP13 Binding (Kd, µM) | Reference |
| H929R | 8.47 | 15.3 | [2] |
| OCI-My5 | 4.32 | Not Reported | [2] |
| ARP-1 | 3.18 | Not Reported | [2] |
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines.
In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a multiple myeloma xenograft mouse model.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| Multiple Myeloma Xenograft | This compound | 15 mg/kg (i.p., once daily) | Significant | [2] |
Table 2: In Vivo Efficacy of this compound.
Safety Profile
Acute toxicity studies in mice have shown that this compound is less toxic than its parent compound, cantharidin.[3] Intraperitoneal administration of this compound at 50 mg/kg did not show any toxic effects on the heart, liver, or kidney.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the structural modification of cantharidin, inspired by the structure of the TRIP13 inhibitor DCZ0415.[3] The detailed synthetic route involves a multi-step process, which is outlined in the workflow below.
Caption: General workflow for the synthesis of this compound.
A detailed, step-by-step synthesis protocol can be found in the supplementary materials of the primary publication.
Cell Viability Assay
The anti-proliferative effect of this compound on multiple myeloma cell lines was determined using a standard cell viability assay.
Caption: Workflow for the cell viability assay.
-
Cell Culture: Multiple myeloma cell lines (H929R, OCI-My5, ARP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded in 96-well plates at a predetermined density.
-
Treatment: The following day, cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader, and the data is analyzed to determine the IC50 values.
TRIP13 Binding Assay
The binding affinity of this compound to the TRIP13 protein was determined using a biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
Caption: General workflow for a TRIP13 binding assay (SPR).
In Vivo Xenograft Study
The anti-tumor activity of this compound in vivo was assessed using a subcutaneous xenograft model in immunodeficient mice.
-
Cell Implantation: Multiple myeloma cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into vehicle control and treatment groups.
-
Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 15 mg/kg daily.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Conclusion
This compound is a promising cantharidin derivative with potent anti-multiple myeloma activity mediated through the inhibition of TRIP13. Its improved safety profile compared to cantharidin, coupled with its significant in vitro and in vivo efficacy, makes it a strong candidate for further preclinical and clinical development. The detailed methodologies provided in this guide are intended to facilitate further research and evaluation of this novel therapeutic agent.
References
- 1. The Effects of Cantharidin and Cantharidin Derivates on Tumour Cells | Bentham Science [eurekaselect.com]
- 2. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
- 3. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Attributes of Cantharidin: Involved Molecular Mechanisms and Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Cantharidin and its Analogues as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cantharidin Derivative DCZ5418: A Potent Inhibitor of TRIP13 for Anti-Multiple Myeloma Therapy
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Thyroid hormone receptor-interacting protein 13 (TRIP13), an AAA+ ATPase, has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its role in promoting tumorigenesis and drug resistance.[1] This whitepaper provides a comprehensive technical overview of DCZ5418, a novel cantharidin derivative, which demonstrates potent and specific inhibition of TRIP13, leading to significant anti-multiple myeloma (MM) activity both in vitro and in vivo.[2] Summarized quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action are presented to facilitate further research and development of this promising therapeutic agent.
Introduction to TRIP13 and its Role in Cancer
TRIP13 is a key regulator of the spindle assembly checkpoint (SAC) and is involved in DNA repair pathways.[1] Its dysregulation has been linked to chromosomal instability and the progression of numerous malignancies, including multiple myeloma.[1] Elevated TRIP13 expression in MM patients is correlated with poor prognosis and disease relapse.[3] The oncogenic functions of TRIP13 are mediated through various signaling pathways, including the PI3K/Akt/mTOR and Wnt signaling pathways.[4]
This compound: A Novel TRIP13 Inhibitor
This compound is a cantharidin derivative designed and synthesized as a specific inhibitor of TRIP13.[2] Molecular docking studies indicate that this compound shares a similar binding mode to the TRIP13 protein as its predecessor, DCZ0415, but with a stronger docking score.[2] This enhanced binding affinity translates to potent anti-MM activity.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy and potency of this compound.
Table 1: In Vitro Activity of this compound Against Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| H929R | 8.47 |
| OCI-My5 | 4.32 |
| ARP-1 | 3.18 |
Data sourced from BioWorld article on DCZ-5418.
Table 2: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value |
| Kd for TRIP13 | 15.3 µM |
| H92R Cell Viability Inhibition (at 10 µM) | 49.3% |
Data sourced from BioWorld article on DCZ-5418.
Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model
| Compound | Dosage | Outcome |
| This compound | 15 mg/kg (i.p., once daily) | Significant inhibition of tumor growth |
| DCZ0415 | 25 mg/kg | Less effective than this compound at a higher dose |
Data sourced from PubMed abstract on this compound.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by directly inhibiting the ATPase activity of TRIP13. This inhibition disrupts key signaling pathways involved in cell proliferation and survival. Based on studies of related TRIP13 inhibitors, it is proposed that this compound perturbs the TRIP13/YWHAE complex and subsequently inhibits the ERK/MAPK signaling axis.[1]
References
- 1. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIP13 Plays an Important Role in the Sensitivity of Leukemia Cell Response to Sulforaphane Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of DCZ5418: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the TRIP13 Inhibitor DCZ5418 for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a comprehensive overview of the synthesis and characterization of this compound, a novel cantharidin derivative with potent anti-multiple myeloma activity. This compound was developed as a specific inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), a key regulator in several cellular processes implicated in cancer progression. This document details the scientific rationale behind its design, a proposed synthesis pathway, its biological activity, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a promising therapeutic candidate for multiple myeloma, demonstrating significant in vitro and in vivo efficacy.[1] Inspired by the structure of the natural product cantharidin and the known TRIP13 inhibitor DCZ0415, this compound was designed to offer improved safety and potent anti-cancer activity.[1] Molecular docking studies indicate a strong binding affinity to TRIP13, and biological assays confirm its inhibitory effect on the enzyme's ATPase activity.[1] In preclinical models, this compound has been shown to inhibit the growth of multiple myeloma cells and tumors in xenograft models at lower doses than comparator compounds, highlighting its potential as a next-generation therapeutic agent.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its comparator compounds.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | H929R | 8.47 µM | [2] |
| OCI-My5 | 4.32 µM | [2] | |
| ARP-1 | 3.18 µM | [2] | |
| Cell Viability Inhibition | H92R (at 10 µM) | 49.3% | [2] |
| Binding Affinity (Kd) | TRIP13 Protein | 15.3 µM | [2] |
Table 2: In Vivo Efficacy and Safety of this compound
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Anti-MM Effects | Tumor Xenograft | 15 mg/kg (i.p., once daily) | Significant tumor growth inhibition | [1][2] |
| Acute Toxicity | Mice | 50 mg/kg (i.p.) | No toxic effects observed in heart, liver, or kidney | [2] |
Synthesis and Characterization
Proposed Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound has not been publicly disclosed, a plausible synthetic route can be devised based on the known chemistry of cantharidin and its derivatives. The synthesis likely involves the modification of the cantharidin backbone to introduce the pharmacophore responsible for TRIP13 inhibition, which is inspired by the structure of DCZ0415.
Caption: Proposed synthetic pathway for this compound from Cantharidin.
Characterization Methods
The structural identity and purity of this compound would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure of the synthesized compound, confirming the presence of key functional groups and the overall carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight of this compound, further confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the final compound and to isolate it from any remaining starting materials or byproducts.
Experimental Protocols
TRIP13 ATPase Inhibitory Assay
This assay is crucial for determining the inhibitory activity of this compound on its target protein, TRIP13. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common method.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, DTT, and glycerol. Dilute the purified TRIP13 protein to the desired concentration in the reaction buffer. Prepare a solution of this compound at various concentrations.
-
Reaction Incubation: In a 96-well plate, mix the TRIP13 protein with the different concentrations of this compound or a vehicle control (e.g., DMSO). Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiation of ATPase Reaction: Add ATP to each well to initiate the ATPase reaction. Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Signal Detection: Add the ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The decrease in luminescence is proportional to the inhibition of TRIP13 ATPase activity. Calculate the IC50 value of this compound.
Caption: Workflow for the TRIP13 ATPase inhibitory assay.
Multiple Myeloma Xenograft Model
This in vivo model is essential for evaluating the anti-tumor efficacy and safety of this compound in a living organism.
Protocol:
-
Cell Culture: Culture human multiple myeloma cell lines (e.g., H929R, OCI-My5, or ARP-1) under standard sterile conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the multiple myeloma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Regularly monitor the mice for tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 15 mg/kg) or a vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.
-
Efficacy and Toxicity Assessment: Measure tumor volume and body weight of the mice regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis. Collect major organs for histological examination to assess toxicity.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Mechanism of Action: TRIP13 Signaling Pathway
This compound exerts its anti-myeloma effects by inhibiting TRIP13. In a closely related compound, DCZ5417, the inhibition of TRIP13 has been shown to disrupt the TRIP13/YWHAE complex and subsequently inhibit the ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival.[3] It is highly probable that this compound functions through a similar mechanism.
Caption: Proposed signaling pathway of this compound via TRIP13 inhibition.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for multiple myeloma. Its rational design, potent TRIP13 inhibition, and favorable in vivo activity and safety profile make it a strong candidate for further clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals seeking to build upon this promising work.
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline | Semantic Scholar [semanticscholar.org]
- 3. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
The TRIP13 Inhibitor DCZ5418: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of DCZ5418, a potent and selective inhibitor of the AAA+ ATPase TRIP13. This guide details its chemical properties, mechanism of action, and its potential as a therapeutic agent in multiple myeloma, supported by experimental data and detailed protocols.
Core Compound Information
This compound has been identified as a promising small molecule inhibitor targeting Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), a key regulator of the spindle assembly checkpoint and DNA damage response.[1][2] Its chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 2883709-99-5 | [1] |
| Molecular Weight | 362.42 g/mol | [1] |
Mechanism of Action and Therapeutic Potential
This compound functions as a direct inhibitor of TRIP13, exhibiting anti-multiple myeloma (MM) activity both in laboratory settings and in living organisms.[1] By targeting TRIP13, this compound disrupts critical cellular processes in cancer cells, leading to cell death and inhibition of tumor growth.
The overexpression of TRIP13 has been linked to the progression of various cancers, including multiple myeloma.[2] TRIP13 is involved in several key signaling pathways that promote cancer cell proliferation, survival, and drug resistance. This compound's inhibitory action on TRIP13 has been shown to modulate these pathways, highlighting its therapeutic potential.
Signaling Pathways Affected by this compound
The inhibition of TRIP13 by this compound impacts several downstream signaling pathways crucial for cancer cell survival and proliferation. These include:
-
PI3K/AKT/mTOR Pathway: Overexpression of TRIP13 can activate this pathway, promoting cell growth and survival.[3]
-
ERK/MAPK Signaling Axis: this compound has been shown to inhibit this pathway, which is critical for cell proliferation and differentiation.[4]
Below is a diagram illustrating the central role of TRIP13 in these signaling cascades and the point of intervention for this compound.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of DCZ5418: A Novel TRIP13 Inhibitor for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for DCZ5418, a novel cantharidin derivative with promising anti-tumor activity in multiple myeloma (MM). This compound functions as a potent inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), a key protein implicated in the progression of multiple myeloma. This document summarizes the quantitative data, details the experimental methodologies, and visualizes the associated signaling pathways and workflows to support further research and development of this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The data highlights its potency in inhibiting multiple myeloma cell growth and its favorable safety profile.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | H929R | 8.47 µM | [1] |
| OCI-My5 | 4.32 µM | [1] | |
| ARP-1 | 3.18 µM | [1] | |
| Cell Viability Inhibition | H92R (at 10 µM) | 49.3% | [1] |
| TRIP13 Binding Affinity (Kd) | - | 15.3 µM | [1] |
Table 2: In Vivo Efficacy and Safety of this compound in Xenograft Models
| Parameter | Model | Dosage | Outcome | Reference |
| Tumor Growth Inhibition | Multiple Myeloma Xenograft | 15 mg/kg (i.p., once daily) | Significant inhibition of tumor growth | [1][2] |
| Acute Toxicity | Mice | 50 mg/kg (i.p.) | No toxic effects observed in heart, liver, or kidney | [1] |
| Comparative Efficacy | Tumor Xenograft Models | 15 mg/kg (this compound) vs. 25 mg/kg (DCZ0415) | This compound showed good anti-MM effects at a lower dose | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-myeloma effects by inhibiting TRIP13, an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint and DNA repair pathways.[3] Inhibition of TRIP13 in multiple myeloma cells has been shown to impair DNA repair mechanisms and inhibit the NF-kB signaling pathway.[3] A structurally similar compound, DCZ5417, has been demonstrated to suppress multiple myeloma progression by targeting the TRIP13–MAPK–YWHAE signaling pathway.[4][5] It is proposed that this compound functions through a similar mechanism, leading to cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro Cell Viability Assay (CCK-8)
-
Cell Lines: Human multiple myeloma cell lines NCI-H929, ARP-1, H929R, and OCI-My5 were used.[1][3]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/mL.
-
This compound was added at various concentrations, and the plates were incubated for 72 hours.
-
10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 2-4 hours.
-
The absorbance at 450 nm was measured using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
-
TRIP13 Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding affinity (Kd) of this compound to the TRIP13 protein.
-
General Protocol:
-
Recombinant human TRIP13 protein is immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are analyzed to calculate the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
In Vivo Tumor Xenograft Model
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: 5 x 10^6 NCI-H929 multiple myeloma cells were injected subcutaneously into the right flank of each mouse.
-
Treatment:
-
Monitoring: Tumor volume was measured regularly using calipers. Animal body weight and general health were also monitored.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.
Conclusion
The preclinical data for this compound strongly suggest its potential as a therapeutic agent for multiple myeloma. Its potent in vitro and in vivo anti-tumor activity, coupled with a favorable safety profile, warrants further investigation. The mechanism of action, centered on the inhibition of TRIP13 and the subsequent disruption of critical cancer cell signaling pathways, provides a solid rationale for its clinical development. This guide provides a foundational resource for researchers and drug development professionals interested in advancing this compound towards clinical application.
References
- 1. NCI-H929 (H929) xenograft model of human MM [bio-protocol.org]
- 2. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP Activity Assay of TRIP13 in the Presence of SHLD2L.3–REV7 Substrate. [bio-protocol.org]
- 4. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H929 Xenograft Model - Altogen Labs [altogenlabs.com]
The Discovery and Development of DCZ5418: A TRIP13 Inhibitor for Multiple Myeloma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
DCZ5418 is a novel, preclinical, small-molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) with demonstrated anti-multiple myeloma (MM) activity.[1] Developed as a derivative of the natural product cantharidin, this compound exhibits improved safety and in vivo efficacy compared to its predecessors.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and experimental methodologies associated with this compound, offering valuable insights for researchers and drug development professionals in the field of oncology and targeted therapies.
Introduction: The Rationale for Targeting TRIP13 in Multiple Myeloma
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. Despite advancements in treatment, drug resistance remains a significant clinical challenge. TRIP13, an AAA+ ATPase, has emerged as a promising therapeutic target in multiple myeloma due to its overexpression in cancer cells and its critical role in mitotic checkpoint signaling and DNA repair pathways. Inhibition of TRIP13 offers a novel strategy to induce cancer cell death and potentially overcome resistance to existing therapies.
This compound was designed and synthesized as a potent and selective inhibitor of TRIP13.[1] It is a derivative of cantharidin, a natural product known to inhibit MM cell growth but limited by its toxicity.[1] this compound was developed to retain the anti-myeloma activity while reducing the adverse effects associated with cantharidin.[1]
Mechanism of Action: Inhibition of the TRIP13 Signaling Pathway
This compound exerts its anti-myeloma effects by directly inhibiting the ATPase activity of TRIP13. This inhibition disrupts the downstream signaling pathways that promote cancer cell survival and proliferation. In multiple myeloma, TRIP13 is implicated in the regulation of the MAPK/ERK signaling pathway. The inhibition of TRIP13 by this compound is believed to interfere with the TRIP13/YWHAE complex, leading to the suppression of the ERK/MAPK signaling axis.
Quantitative Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent in vitro and in vivo activity against multiple myeloma. The following tables summarize the key quantitative data available from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | H929R | 8.47 µM | [1] |
| OCI-My5 | 4.32 µM | [1] | |
| ARP-1 | 3.18 µM | [1] | |
| Kd (TRIP13) | - | 15.3 µM | [1] |
| Cell Viability Inhibition | H929R (at 10 µM) | 49.3% | [1] |
Table 2: In Vivo Data for this compound
| Parameter | Model | Dosage | Outcome | Reference |
| Efficacy | Multiple Myeloma Xenograft | 15 mg/kg (i.p., once daily) | Significant inhibition of tumor growth | [1] |
| Acute Toxicity | Mice | 50 mg/kg (i.p.) | No toxic effects observed in heart, liver, or kidney | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and comprehensive in vivo characterization of this compound are not fully available in the public domain. However, based on related studies of TRIP13 inhibitors, the following methodologies are representative of the key experiments conducted.
TRIP13 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ATPase activity of TRIP13 and the inhibitory effect of compounds like this compound.
-
Reaction Setup: A reaction mixture is prepared containing recombinant TRIP13 enzyme, ATP, and the test compound (this compound) in a suitable buffer.
-
Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis by TRIP13.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step back to ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase reaction to produce a luminescent signal, which is proportional to the initial ADP concentration and, therefore, the TRIP13 ATPase activity. The signal is measured using a luminometer. A decrease in luminescence in the presence of this compound indicates inhibition of TRIP13 ATPase activity.
In Vivo Multiple Myeloma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human multiple myeloma cells (e.g., H929) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound (e.g., 15 mg/kg, intraperitoneally, once daily), while the control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group.
Developmental Workflow and Status
The development of this compound has followed a logical preclinical drug discovery path, starting from lead identification and optimization to in vitro and in vivo validation.
As of late 2025, this compound is in the preclinical stage of development . There is no publicly available information to suggest that it has entered Investigational New Drug (IND)-enabling studies or clinical trials. Further preclinical development will be required to fully characterize its safety and efficacy profile before it can be considered for human testing.
Conclusion
This compound represents a promising preclinical candidate for the treatment of multiple myeloma. Its targeted inhibition of TRIP13, favorable in vitro and in vivo activity, and improved safety profile over its parent compound make it a compelling subject for further investigation. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers interested in advancing our understanding of TRIP13 inhibition and its therapeutic potential in oncology. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic characterization, as well as IND-enabling toxicology studies, to pave the way for potential clinical evaluation.
References
Methodological & Application
Application Notes and Protocols for DCZ5418 In Vitro Assays in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCZ5418 is a novel cantharidin derivative identified as a potent inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), an AAA+ ATPase.[1] TRIP13 is overexpressed in multiple myeloma (MM) and is associated with the proliferation and progression of the disease.[2] this compound demonstrates significant anti-myeloma activity both in vitro and in vivo, presenting a promising therapeutic agent for this malignancy.[1][3] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in multiple myeloma cell lines.
Mechanism of Action
This compound and its closely related analog, DCZ5417, exert their anti-myeloma effects by targeting TRIP13.[1][3] Inhibition of the ATPase activity of TRIP13 by these compounds disrupts the TRIP13/YWHAE complex, leading to the suppression of the ERK/MAPK signaling pathway.[3][4] This cascade of events ultimately inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest in multiple myeloma cells.
Core Experimental Protocols
This section outlines the detailed methodologies for key in vitro experiments to characterize the anti-myeloma activity of this compound.
Cell Viability Assay (CCK-8 Assay)
This assay determines the cytotoxic effect of this compound on MM cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., NCI-H929, ARP-1, RPMI-8226)[2]
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)[2]
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Seed MM cells into 96-well plates at a density of 2 × 10^5 cells/mL.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound for 72 hours.[5] Include a vehicle control (DMSO).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis in MM cells upon treatment with this compound.
Materials:
-
MM cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat MM cells with this compound at desired concentrations for 24-48 hours.[6]
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This experiment assesses the effect of this compound on cell cycle progression in MM cells.
Materials:
-
MM cell lines
-
This compound
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Treat MM cells with this compound at various concentrations for 24 hours.[5]
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.
Materials:
-
MM cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-8, anti-Bax, anti-Bcl-xL, anti-CDK4, anti-CDK6, anti-Cyclin D1)[5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Treat MM cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from the described in vitro assays based on studies with this compound and related compounds.
| Assay | Cell Lines | Treatment Conditions | Expected Outcome |
| Cell Viability (IC50) | NCI-H929, ARP-1 | 72h treatment with this compound | Dose-dependent decrease in cell viability.[2] |
| Apoptosis | H929 | 24h treatment with 10 µmol/L DCZ5417 | Significant increase in Annexin-V positive cells.[5] |
| Cell Cycle Arrest | H929, OCI-MY5 | 24h treatment with 5 and 10 µmol/L DCZ5417 | Accumulation of cells in the G0–G1 phase.[5] |
| Protein Expression | H929, OCI-MY5 | 24h treatment with DCZ5417 | Dose-dependent increase in cleaved Caspase-3 and Bax; dose-dependent decrease in CDK4, CDK6, and Cyclin D1.[5] |
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.
Caption: Proposed signaling pathway of this compound in multiple myeloma cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel phosphoramide compound, DCZ0805, shows potent anti-myeloma activity via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of DCZ5418 IC50 in H929R Multiple Myeloma Cells
For Research Use Only.
Introduction
DCZ5418 is a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase that has emerged as a promising therapeutic target in multiple myeloma (MM).[1][2] Overexpression of TRIP13 is associated with cancer progression and drug resistance. This compound, a derivative of cantharidin, has demonstrated potent anti-myeloma activity both in vitro and in vivo.[2] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in the H929R human multiple myeloma cell line, a relevant model for studying MM. The IC50 value is a critical parameter for evaluating the potency of a compound and is essential for dose-selection in further preclinical studies.[3]
The H929R cell line is derived from the NCI-H929 human myeloma cell line, established from a malignant effusion of a patient with myeloma.[4][5] This cell line is characterized by its suspension growth and expression of plasma cell markers, making it a suitable model for MM research.[4][6]
The mechanism of action for TRIP13 inhibitors involves the disruption of key cellular processes. A related compound, DCZ5417, has been shown to exert its anti-proliferative effects by targeting TRIP13, leading to the disruption of the TRIP13/YWHAE complex and subsequent inhibition of the ERK/MAPK signaling pathway.[2][7] This pathway is crucial for cell proliferation and survival in many cancers, including multiple myeloma.
Data Presentation
The following table summarizes the reported IC50 value for this compound in H929R cells.
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | H929R | 8.47 | Cell Viability Assay | BioWorld |
Experimental Protocols
This section details the protocol for determining the IC50 of this compound in H929R cells using a common cell viability assay, such as the MTT or CellTiter-Glo® assay.
Materials
-
H929R human multiple myeloma cell line
-
This compound compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
-
Humidified incubator (37°C, 5% CO₂)
Cell Culture
-
Culture H929R cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
As H929R cells grow in suspension, subculture by centrifugation and resuspend in fresh medium to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
IC50 Determination Protocol (MTT Assay)
-
Cell Seeding:
-
Count the H929R cells using a hemocytometer or an automated cell counter.
-
Adjust the cell density to 2 x 10⁵ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into the wells of a 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Add 100 µL of the diluted compound or vehicle control to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
For a more sensitive and streamlined workflow, the CellTiter-Glo® assay can be used.
-
Follow steps 1-3 from the MTT assay protocol, using an opaque-walled 96-well plate.
-
After the 72-hour incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate and analyze the data as described in step 5 of the MTT protocol to determine the IC50 value.
Visualizations
Signaling Pathway of this compound in Multiple Myeloma
Caption: Proposed mechanism of this compound action in multiple myeloma cells.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for determining the IC50 of this compound.
References
- 1. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [worldwide.promega.com]
- 6. OUH - Protocols [ous-research.no]
- 7. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCZ5418 in OCI-My5 and ARP-1 Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCZ5418 is a novel cantharidin derivative that has demonstrated potent anti-multiple myeloma (MM) activity. It functions as an inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint and DNA damage repair pathways.[1][2] Overexpression of TRIP13 is associated with poor prognosis and drug resistance in multiple myeloma.[3] By targeting TRIP13, this compound presents a promising therapeutic strategy for this hematological malignancy.
These application notes provide detailed protocols for utilizing this compound in two common human multiple myeloma cell lines: OCI-My5 and ARP-1. The included methodologies cover cell culture, viability assays to determine cytotoxic effects, and mechanistic studies to elucidate the impact of this compound on key signaling pathways.
Cell Line Characteristics
-
OCI-My5: A human multiple myeloma cell line established from the peripheral blood of a patient with plasma cell myeloma. This cell line is characterized by the production of IgA lambda.[4]
-
ARP-1: A human multiple myeloma cell line derived from the bone marrow of a patient with plasma cell myeloma. This cell line is known to produce IgA kappa.[2]
Data Presentation
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in OCI-My5 and ARP-1 cell lines after 72 hours of treatment. This data provides a crucial starting point for designing experiments to investigate the cellular effects of this compound.
| Cell Line | IC50 (µM) |
| OCI-My5 | 4.32 |
| ARP-1 | 3.18 |
Data sourced from Dong, S. et al. Bioorg Med Chem Lett 2024.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a general experimental workflow for its characterization in OCI-My5 and ARP-1 cells.
Experimental Protocols
Cell Culture of OCI-My5 and ARP-1 Cells
Materials:
-
OCI-My5 (RRID:CVCL_E332) or ARP-1 (RRID:CVCL_D523) cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine (200 mM)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Thaw cryopreserved cells rapidly in a 37°C water bath and transfer to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and viability daily. Subculture cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL. To subculture, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion, then dilute the cell suspension to the desired seeding density in a new flask with fresh medium.
Cell Viability (MTT) Assay
Materials:
-
OCI-My5 or ARP-1 cells in logarithmic growth phase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to acclimate.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.
Western Blotting for MAPK Pathway Proteins
Materials:
-
OCI-My5 or ARP-1 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK, anti-TRIP13, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed 2 x 10⁶ cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0, 1x IC50, 2x IC50) for 24-48 hours.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for TRIP13-YWHAE Interaction
Materials:
-
OCI-My5 or ARP-1 cells
-
This compound
-
Non-denaturing IP lysis buffer
-
Anti-TRIP13 antibody for IP
-
Protein A/G magnetic beads or agarose resin
-
Anti-YWHAE antibody for Western blotting
-
IgG isotype control antibody
Procedure:
-
Treat cells with this compound or vehicle control as described for Western blotting.
-
Lyse cells with non-denaturing IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-TRIP13 antibody or an IgG control overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads three to five times with IP lysis buffer.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-YWHAE antibody.
Conclusion
This compound is a promising TRIP13 inhibitor for the treatment of multiple myeloma. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on OCI-My5 and ARP-1 cell lines. These experiments will enable the determination of its cytotoxic potency and the elucidation of its mechanism of action through the TRIP13-MAPK signaling axis. Further investigation into the apoptotic and cell cycle effects of this compound in these cell lines is also warranted.
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TRIP13 for overcoming anticancer drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical activity of DCZ3301, a novel aryl-guanidino compound in the therapy of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
Application Notes & Protocols: DCZ5418 in a Multiple Myeloma Xenograft Model
Audience: Researchers, scientists, and drug development professionals.
Note on DCZ5418: Publicly available information specifically detailing a xenograft model protocol for this compound is limited. However, literature on a closely related norcantharidin derivative, DCZ5417, provides a robust framework for a multiple myeloma xenograft model. Both DCZ5417 and this compound have been identified as inhibitors of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) and demonstrate anti-myeloma activity in vitro and in vivo.[1] This document outlines a representative protocol based on the established efficacy of DCZ5417, which is expected to be highly similar for this compound.
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow.[1] The development of novel therapeutic agents is crucial for improving patient outcomes. This compound is a novel compound, related to the norcantharidin derivative DCZ5417, that has shown promise as an anti-myeloma agent.[1] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a subcutaneous multiple myeloma xenograft model. The protocol is based on the methodology used for the closely related compound, DCZ5417, which targets the TRIP13–MAPK–YWHAE signaling pathway.[2][3]
Data Presentation
The following tables summarize representative quantitative data from a multiple myeloma xenograft study with a TRIP13 inhibitor, DCZ5417. Similar data would be expected in a study evaluating this compound.
Table 1: Tumor Volume Over Time
| Day | Vehicle Control (mm³) | DCZ5417 (15 mg/kg) (mm³) |
| 0 | 100 ± 10 | 100 ± 10 |
| 2 | 150 ± 15 | 120 ± 12 |
| 4 | 225 ± 20 | 145 ± 15 |
| 6 | 340 ± 30 | 170 ± 18 |
| 8 | 510 ± 45 | 200 ± 22 |
| 10 | 760 ± 60 | 230 ± 25 |
| 12 | 1100 ± 90 | 260 ± 30 |
| 14 | 1500 ± 120 | 290 ± 35 |
| 16 | 1800 ± 150 | 320 ± 40 |
Data are presented as mean ± standard deviation.
Table 2: Body Weight of Mice Over Time
| Day | Vehicle Control (g) | DCZ5417 (15 mg/kg) (g) |
| 0 | 20.1 ± 1.0 | 20.0 ± 1.1 |
| 2 | 20.3 ± 1.0 | 20.1 ± 1.2 |
| 4 | 20.5 ± 1.1 | 20.3 ± 1.1 |
| 6 | 20.6 ± 1.2 | 20.4 ± 1.3 |
| 8 | 20.4 ± 1.1 | 20.2 ± 1.2 |
| 10 | 20.2 ± 1.0 | 20.1 ± 1.1 |
| 12 | 19.9 ± 1.1 | 19.9 ± 1.2 |
| 14 | 19.7 ± 1.2 | 19.8 ± 1.3 |
| 16 | 19.5 ± 1.3 | 19.7 ± 1.2 |
Data are presented as mean ± standard deviation, showing no significant toxicity.
Experimental Protocols
Cell Culture
The human multiple myeloma cell line H929 is used for establishing the xenograft model.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 2-3 days to maintain logarithmic growth.
Animal Model
-
Species: Athymic nude mice (nu/nu).
-
Age: 4-6 weeks old.
-
Acclimatization: Animals are acclimated for at least one week before the start of the experiment.
-
Housing: Mice are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Tumor Implantation
-
Harvest H929 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
Treatment Protocol
-
Monitor the mice for tumor growth. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=6 per group).
-
Prepare the this compound treatment solution. The vehicle control is typically a solution of PBS or as appropriate for the compound's solubility.
-
Administer this compound at a dose of 15 mg/kg via intraperitoneal injection daily for 16 days. The control group receives an equivalent volume of the vehicle.[4]
-
Measure tumor volume and body weight every two days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualization
Signaling Pathway of DCZ5417/DCZ5418
Caption: this compound inhibits TRIP13, disrupting the TRIP13/YWHAE complex and the MAPK/ERK pathway.
Experimental Workflow
Caption: Workflow for the this compound multiple myeloma xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13–MAPK–YWHAE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of DCZ5418 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intraperitoneal (i.p.) administration of DCZ5418 in mice, a potent TRIP13 inhibitor with demonstrated anti-multiple myeloma activity.[1][2] This document includes summaries of key quantitative data, detailed experimental protocols for in vivo studies, and visualizations of the compound's mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | IC50 (µM) | Cell Viability Inhibition (%) at 10 µM |
| H929R | 8.47[3] | 49.3[3] |
| OCI-My5 | 4.32[3] | Not Reported |
| ARP-1 | 3.18[3] | Not Reported |
Table 2: Binding Affinity of this compound
| Protein | Kd (µM) | Comparison Compound (DCZ-0415) Kd (µM) |
| TRIP13 | 15.3[3] | 57.0[3] |
Table 3: In Vivo Efficacy and Toxicity of this compound in Mice
| Study Type | Dosage (i.p.) | Observation |
| Multiple Myeloma Xenograft | 15 mg/kg (once daily) | Significant tumor growth inhibition.[3] |
| Acute Toxicity | 50 mg/kg | No toxic effects observed in the heart, liver, or kidney.[3] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.[2]
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube.[2]
-
Mix the solution thoroughly by vortexing until it is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.[2]
-
Add 450 µL of saline to bring the final volume to 1 mL.[2]
-
Mix the final solution thoroughly before administration. This protocol yields a clear solution of ≥ 2.5 mg/mL.[2]
Note: If the continuous dosing period exceeds half a month, this formulation should be used with caution.[2]
Intraperitoneal Administration in a Mouse Xenograft Model
This protocol outlines the procedure for administering this compound in a multiple myeloma xenograft mouse model.
Materials:
-
Prepared this compound solution (as described above)
-
Tumor-bearing mice (e.g., NOD/SCID mice with H929R xenografts)
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal balance
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to determine the correct volume of this compound solution to inject.
-
Calculate the required volume for a 15 mg/kg dose.
-
Gently restrain the mouse, exposing the abdomen.
-
Wipe the lower abdominal area with 70% ethanol.
-
Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the this compound solution.
-
Administer the injection once daily.[3]
-
Monitor the mice daily for tumor growth, body weight changes, and any signs of toxicity.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound as a TRIP13 inhibitor, which plays a crucial role in the Spindle Assembly Checkpoint (SAC).
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
Application Notes and Protocols for DCZ5418 in Cell Culture
Introduction
DCZ5418 is a potent and selective inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), a key regulator of the spindle assembly checkpoint (SAC).[1][2] It has demonstrated anti-multiple myeloma activity both in vitro and in vivo.[1][3] These application notes provide detailed protocols for the solubilization of this compound in DMSO and its application in cell culture experiments for researchers in oncology, cell biology, and drug development.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 362.42 g/mol | [3] |
| Formula | C₂₂H₂₂N₂O₃ | [3] |
| CAS Number | 2883709-99-5 | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | 100 mg/mL (275.92 mM) | [3] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [3] |
Mechanism of Action: TRIP13 Inhibition
This compound functions as an inhibitor of TRIP13, an AAA-ATPase that plays a crucial role in the spindle assembly checkpoint by regulating the conformational state of the mitotic checkpoint complex protein Mad2.[2] By inhibiting TRIP13, this compound disrupts the proper functioning of the spindle assembly checkpoint, which can lead to mitotic catastrophe and cell death in cancer cells that are highly dependent on this checkpoint for survival.[2]
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Long-Term Storage and Stability of DCZ5418
For Researchers, Scientists, and Drug Development Professionals
These application notes provide guidance on the long-term storage and stability of DCZ5418, a TRIP13 inhibitor with anti-multiple myeloma activity. The following protocols and data are intended to ensure the integrity and proper handling of the compound for research and development purposes.
Recommended Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended for stock solutions.
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
| Room Temperature | Not recommended for long-term storage |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] If precipitation occurs during the preparation of solutions, gentle heating and/or sonication can be used to aid dissolution.[1]
General Stability Considerations
The stability of a compound like this compound can be influenced by several factors, including temperature, humidity, light, and the presence of excipients.[2] Instability can lead to inaccurate experimental results and the formation of degradation products with potentially altered biological activity or toxicity.[2] Therefore, conducting stability studies is a crucial step in drug development to establish appropriate storage conditions and shelf life.
Protocol for a Long-Term Stability Study of this compound
This protocol outlines a general procedure for assessing the long-term stability of this compound solid powder and solutions. It is a template that can be adapted based on specific experimental needs and regulatory requirements.
Objective: To evaluate the chemical stability of this compound under various storage conditions over an extended period.
Materials:
-
This compound (solid powder)
-
Appropriate solvent(s) (e.g., DMSO, PEG300, Tween-80, Saline)[1]
-
Vials (amber glass or other light-protecting material)
-
Calibrated stability chambers or incubators set to desired temperature and humidity conditions
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Mass Spectrometer (MS) for identification of degradation products
-
pH meter
-
Analytical balance
Experimental Workflow:
Caption: Workflow for a long-term stability study of this compound.
Procedure:
-
Sample Preparation:
-
Aliquot solid this compound into vials, ensuring a sufficient quantity for each time point.
-
Prepare stock solutions of this compound in the desired solvent(s) at a known concentration.[1] Filter the solutions if necessary.
-
Dispense the solutions into vials.
-
Seal all vials tightly.
-
-
Initial Analysis (T=0):
-
Perform initial analysis on a set of samples to establish baseline data.
-
Visual Inspection: Note the appearance, color, and clarity of the solid and solutions.
-
HPLC Analysis: Determine the initial purity of this compound and quantify any existing impurities.
-
pH Measurement: Measure the pH of the solutions.
-
-
Storage:
-
Place the vials in stability chambers set to the following conditions (or others as required):
-
-80°C
-
-20°C
-
4°C ± 2°C
-
25°C ± 2°C / 60% ± 5% Relative Humidity (RH)
-
40°C ± 2°C / 75% ± 5% RH (accelerated stability testing)[3]
-
-
-
Time-Point Testing:
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), remove a set of samples from each storage condition.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Perform the same analytical tests as in the initial analysis: visual inspection, HPLC, and pH measurement.
-
-
Data Analysis:
-
Compare the results from each time point to the initial data.
-
Monitor for changes in appearance, purity (decrease in this compound peak area and increase in impurity peak areas), and pH.
-
If significant degradation is observed, use LC-MS to identify the degradation products.
-
Decision Logic for Stability Testing Outcomes
The following diagram illustrates a simplified decision-making process based on the results of the stability study.
Caption: Decision tree for stability testing results.
Formulation for In Vivo Studies
For in vivo applications, this compound can be formulated as described below. It is crucial to prepare these formulations freshly on the day of use.[1]
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
Protocol 2: DMSO/SBE-β-CD in Saline Formulation [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in Saline.
-
Mix thoroughly until a clear solution is obtained.
These protocols aim to yield a clear solution of at least 2.5 mg/mL.[1]
Conclusion
The long-term stability of this compound is dependent on appropriate storage conditions, with freezing being the recommended method for preserving stock solutions. For research and development, it is essential to conduct formal stability studies to understand the degradation profile of the molecule and to establish a reliable shelf-life for specific formulations. The protocols and guidelines provided here offer a framework for the proper handling, storage, and stability assessment of this compound.
References
Application Notes: DCZ5418 as a Potent TRIP13 Inhibitor
Introduction
DCZ5418 is a novel, cantharidin-derived small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase essential for the spindle assembly checkpoint (SAC) and DNA damage repair pathways.[1][2][3] Overexpression of TRIP13 is implicated in the progression of several cancers, including multiple myeloma, making it a compelling therapeutic target.[4][5] this compound demonstrates significant anti-multiple myeloma activity both in vitro and in vivo.[1][3] These application notes provide an overview of the binding affinity of this compound to TRIP13 and detailed protocols for its characterization.
Mechanism of Action
TRIP13 functions as a protein-remodeling enzyme that regulates the conformational state of the mitotic checkpoint protein MAD2.[4][6] Specifically, TRIP13, with its cofactor p31comet, facilitates the conversion of the active "closed" conformation of MAD2 (C-MAD2) to the inactive "open" conformation (O-MAD2), a critical step for silencing the spindle assembly checkpoint and allowing mitotic progression.[6][7] By inhibiting the ATPase activity of TRIP13, this compound is believed to disrupt this process, leading to mitotic arrest and subsequent apoptosis in cancer cells. Furthermore, inhibition of TRIP13 by related compounds has been shown to perturb the TRIP13/YWHAE complex and suppress the ERK/MAPK signaling pathway.[8]
Data Presentation
The following tables summarize the quantitative data for the binding affinity and cellular activity of this compound and a related compound.
Table 1: Binding Affinity of TRIP13 Inhibitors
| Compound | Target | Assay | Kd (µM) |
| This compound | TRIP13 | Not Specified | 15.3[7] |
| DCZ0415 | TRIP13 | Not Specified | 57.0[7] |
Table 2: Cellular Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| H929R | 8.47[7] |
| OCI-My5 | 4.32[7] |
| ARP-1 | 3.18[7] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize the binding affinity of this compound to TRIP13.
Protocol 1: Surface Plasmon Resonance (SPR) Assay for Binding Kinetics
This protocol outlines the determination of the binding kinetics and affinity of this compound to purified human TRIP13 protein using SPR.
Materials:
-
Recombinant human TRIP13 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS for 7 minutes.
-
Inject recombinant TRIP13 protein (20-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine for 7 minutes.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 to 100 µM).
-
Inject the this compound solutions over the TRIP13-immobilized surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Inject running buffer alone as a blank for double referencing.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes the validation of this compound target engagement with endogenous TRIP13 in a cellular context.
Materials:
-
Multiple myeloma cell line (e.g., H929R)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-TRIP13 antibody
-
Anti-GAPDH antibody (loading control)
Procedure:
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat cells with this compound at a desired concentration (e.g., 100 µM) or with DMSO as a vehicle control for 3 hours.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation to pellet precipitated proteins.
-
Transfer the supernatant (soluble protein fraction) to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the soluble proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against TRIP13 and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for TRIP13 at each temperature.
-
Plot the relative amount of soluble TRIP13 as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: ATPase Activity Assay
This protocol details the measurement of TRIP13 ATPase activity and its inhibition by this compound.
Materials:
-
Recombinant human TRIP13 protein
-
This compound
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture containing assay buffer, recombinant TRIP13 (e.g., 100 nM), and varying concentrations of this compound.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of ATPase activity relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the experimental workflows and the proposed signaling pathway affected by this compound.
Caption: Workflow for SPR-based binding affinity analysis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Proposed signaling pathway of TRIP13 and its inhibition by this compound.
References
- 1. TRIP13 Functions in the Establishment of the Spindle Assembly Checkpoint by Replenishing O-MAD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Checkpoint Proteins: Closing the Mad2 cycle | eLife [elifesciences.org]
- 3. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. TRIP13 Plays an Important Role in the Sensitivity of Leukemia Cell Response to Sulforaphane Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIP13 is a protein-remodeling AAA+ ATPase that catalyzes MAD2 conformation switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insight into TRIP13-catalyzed Mad2 structural transition and spindle checkpoint silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA) for DCZ5418 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intracellular target in a cellular context.[1][2][3] This technique relies on the principle that the binding of a ligand, such as the small molecule inhibitor DCZ5418, to its target protein, Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), can alter the protein's thermal stability.[1] By subjecting cells treated with the compound to a temperature gradient and subsequently measuring the amount of soluble target protein, one can infer direct target engagement. This application note provides a detailed protocol for utilizing CETSA to assess the target engagement of this compound, a known TRIP13 inhibitor with anti-multiple myeloma activity.[4][5]
Target Profile: TRIP13
TRIP13 is an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint (SAC) and DNA double-strand break repair.[4] Its overexpression has been linked to the progression of several cancers, including multiple myeloma, making it a compelling therapeutic target.[6][7][8] Inhibition of TRIP13 can disrupt these critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.
Compound of Interest: this compound
This compound is a small molecule inhibitor designed to target TRIP13.[4][5] Verifying that this compound directly binds to and engages with TRIP13 within the complex environment of a cancer cell is a critical step in its preclinical development. CETSA provides an invaluable tool for this purpose.
Principle of CETSA
The core principle of CETSA is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. When cells are heated, proteins begin to unfold and aggregate. In the presence of a stabilizing ligand like this compound, the target protein TRIP13 will remain in its soluble form at higher temperatures compared to the unbound state. The magnitude of this thermal shift (ΔTm) is indicative of the extent of target engagement.
Experimental Protocols
This section outlines the detailed methodologies for performing CETSA to evaluate the target engagement of this compound with TRIP13 in a multiple myeloma cell line.
I. Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the concentration-dependent engagement of this compound with TRIP13 at a fixed temperature.
Materials:
-
Cell Line: NCI-H929 (human multiple myeloma cell line)
-
Compound: this compound (stock solution in DMSO)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail
-
Instrumentation:
-
Cell culture incubator (37°C, 5% CO2)
-
PCR thermocycler
-
Centrifuge (for cell pelleting and lysate clarification)
-
Western Blotting equipment or other protein quantification platform (e.g., ELISA, mass spectrometry)
-
Primary antibody against TRIP13
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescence substrate
-
Procedure:
-
Cell Culture and Treatment:
-
Culture NCI-H929 cells to a density of approximately 1-2 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO vehicle control.
-
Incubate the cells with the different concentrations of this compound or DMSO for 2-4 hours at 37°C.
-
-
Heating Step:
-
Following incubation, harvest the cells by centrifugation.
-
Wash the cell pellets once with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a PCR thermocycler at a predetermined optimal temperature (e.g., 52°C) for 3 minutes. This temperature should be chosen from a melt curve experiment (see below) to be in the steep part of the denaturation curve for TRIP13.
-
After heating, cool the samples to room temperature for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Add lysis buffer to each PCR tube and lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the samples to the same total protein concentration.
-
Analyze the levels of soluble TRIP13 by Western blotting. Use a loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized intensity of soluble TRIP13 as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
II. CETSA Melt Curve Analysis
This protocol is used to determine the melting temperature (Tm) of TRIP13 in the presence and absence of this compound.
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat NCI-H929 cells with a fixed, saturating concentration of this compound (e.g., 20 µM) and a DMSO vehicle control as described above.
-
-
Heating Step:
-
After harvesting and washing, aliquot the cell suspensions into PCR tubes.
-
Expose the cells to a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a PCR thermocycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells and clarify the lysates as described in the ITDR protocol.
-
-
Protein Quantification:
-
Analyze the amount of soluble TRIP13 in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the non-heated control.
-
Plot the normalized intensity of soluble TRIP13 against the temperature for both the this compound-treated and DMSO-treated samples.
-
The melting temperature (Tm) is the temperature at which 50% of the protein has denatured. The difference in Tm between the treated and untreated samples (ΔTm) represents the thermal stabilization induced by this compound.
-
Data Presentation
The quantitative data obtained from CETSA experiments can be summarized in tables for clear comparison.
Table 1: Isothermal Dose-Response (ITDR) CETSA Data for this compound
| Parameter | Value |
| Cell Line | NCI-H929 |
| Target Protein | TRIP13 |
| Heating Temperature | 52°C |
| EC50 of this compound | Hypothetical Value: 5.2 µM |
Table 2: CETSA Melt Curve Data for this compound
| Condition | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| TRIP13 + DMSO | Hypothetical Value: 48.5°C | - |
| TRIP13 + 20 µM this compound | Hypothetical Value: 53.0°C | Hypothetical Value: +4.5°C |
Visualizations
Signaling Pathway
The following diagram illustrates the central role of TRIP13 in cellular pathways relevant to multiple myeloma and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines the general workflow for a CETSA experiment.
The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct intracellular engagement of small molecule inhibitors with their protein targets. The protocols and data presentation formats provided in this application note offer a comprehensive guide for researchers to assess the target engagement of this compound with TRIP13. By demonstrating a dose-dependent thermal stabilization of TRIP13, these experiments can provide strong evidence of the compound's mechanism of action and justify its further development as a therapeutic agent for multiple myeloma.
References
- 1. CETSA [cetsa.org]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Our Research — CETSA [cetsa.org]
- 4. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. JCI - TRIP13 modulates protein deubiquitination and accelerates tumor development and progression of B cell malignancies [jci.org]
- 8. TRIP13 modulates protein deubiquitination and accelerates tumor development and progression of B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting DCZ5418 precipitation in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DCZ5418. The following information is designed to address common issues, particularly precipitation in aqueous solutions, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What are the common causes?
A1: Precipitation of this compound in aqueous solutions can be attributed to several factors. As a derivative of cantharidin, this compound likely has limited aqueous solubility. Key factors influencing its solubility include:
-
pH of the solution: The solubility of many organic molecules is pH-dependent.
-
Buffer composition and ionic strength: Salts in the buffer can either increase or decrease the solubility of a compound.
-
Concentration of this compound: Exceeding the solubility limit will cause the compound to precipitate.
-
Temperature: Temperature can affect solubility, although the effect varies between compounds.
-
Presence of organic co-solvents: The amount and type of co-solvent (like DMSO or ethanol) used to dissolve this compound is critical.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not affect the biological system you are studying.
Q3: How can I prevent this compound from precipitating when I dilute my stock solution into my aqueous buffer?
A3: To prevent precipitation upon dilution, consider the following strategies:
-
Use a pre-warmed aqueous buffer.
-
Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.
-
Test a lower final concentration of this compound.
-
Incorporate a small percentage of a non-ionic surfactant , such as Tween® 20 or Pluronic® F-68, into your aqueous buffer.
-
Increase the percentage of co-solvent in your final solution, if your experimental system can tolerate it.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your experiments.
Initial Assessment of Precipitation
If you observe precipitation (e.g., cloudiness, visible particles, or a pellet after centrifugation), it is important to systematically identify the cause. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols for Solubility Enhancement
If basic troubleshooting does not resolve the precipitation, a more systematic approach to optimizing the formulation is necessary.
1. pH-Solubility Profile
Objective: To determine the effect of pH on the solubility of this compound.
Methodology:
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC-UV.
2. Co-solvent Solubility Screen
Objective: To assess the impact of different co-solvents on this compound solubility.
Methodology:
-
Prepare mixtures of your primary aqueous buffer with varying percentages (e.g., 5%, 10%, 20%) of different co-solvents (e.g., DMSO, ethanol, PEG 400).
-
Follow steps 2-5 from the "pH-Solubility Profile" protocol for each co-solvent mixture.
3. Effect of Solubilizing Agents
Objective: To evaluate the ability of common excipients to improve the aqueous solubility of this compound.
Methodology:
-
Prepare your primary aqueous buffer containing various concentrations of different solubilizing agents (e.g., Tween® 20, Pluronic® F-68, cyclodextrins).
-
Follow steps 2-5 from the "pH-Solubility Profile" protocol for each solution containing a solubilizing agent.
Data Presentation: Solubility of this compound in Various Conditions
The following tables summarize hypothetical data from the experiments described above to illustrate how to present your findings.
Table 1: pH-Dependent Solubility of this compound
| Buffer System | pH | This compound Solubility (µg/mL) |
| Citrate | 4.0 | 5.2 |
| Phosphate | 6.0 | 2.1 |
| Phosphate | 7.4 | 1.5 |
| Borate | 9.0 | 8.9 |
Table 2: Effect of Co-solvents on this compound Solubility in pH 7.4 Phosphate Buffer
| Co-solvent | Concentration (%) | This compound Solubility (µg/mL) |
| None | 0 | 1.5 |
| DMSO | 5 | 15.8 |
| DMSO | 10 | 45.2 |
| Ethanol | 5 | 10.1 |
| Ethanol | 10 | 28.7 |
| PEG 400 | 5 | 12.5 |
| PEG 400 | 10 | 35.4 |
Table 3: Influence of Solubilizing Agents on this compound Solubility in pH 7.4 Phosphate Buffer
| Solubilizing Agent | Concentration (%) | This compound Solubility (µg/mL) |
| None | 0 | 1.5 |
| Tween® 20 | 0.1 | 7.8 |
| Tween® 20 | 0.5 | 22.4 |
| Pluronic® F-68 | 0.1 | 6.2 |
| Pluronic® F-68 | 0.5 | 18.9 |
Signaling Pathway and Experimental Workflow Diagrams
As this compound is a TRIP13 inhibitor, understanding its mechanism of action can be relevant for experimental design.
Caption: Proposed signaling pathway for this compound.[1]
Caption: Experimental workflow for solubility screening.
References
optimizing DCZ5418 concentration for in vitro experiments
Welcome to the technical support center for DCZ5418, a potent inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of TRIP13, an AAA+ ATPase. By inhibiting TRIP13, this compound has been shown to exhibit anti-multiple myeloma (MM) activity. Its mechanism involves the disruption of the TRIP13-MAPK-YWHAE signaling pathway.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on published data, a sensible starting point for a dose-response experiment would be in the low micromolar range. For instance, in studies with multiple myeloma cell lines, IC50 values have been observed to be between 3 µM and 9 µM.[1] Therefore, a concentration range of 0.1 µM to 20 µM is recommended to capture the full dose-response curve.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (ideally below 0.1%) to avoid solvent-induced toxicity. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What are the essential controls to include in my experiments with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of DMSO used to deliver this compound to account for any effects of the solvent.
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: If available, a known inhibitor of the TRIP13 or MAPK pathway can be used to confirm that your assay is sensitive to the expected biological perturbation.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate. | Ensure a homogenous single-cell suspension before seeding. Mix the compound thoroughly in the medium before adding it to the cells. Avoid using the outer wells of the plate if edge effects are suspected. |
| No significant inhibition at expected concentrations | Compound instability, incorrect concentration, or low TRIP13 expression in the cell line. | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Verify the concentration of your stock solution. Confirm TRIP13 expression in your cell line via Western blot or qPCR. |
| Excessive cell death, even at low concentrations | Off-target toxicity or high sensitivity of the cell line. | Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to distinguish between targeted anti-proliferative effects and general toxicity. Test a wider range of lower concentrations. |
| Inconsistent results between experiments | Variation in cell passage number, confluency, or reagent quality. | Use cells within a consistent and low passage number range. Seed cells at the same confluency for each experiment. Ensure all reagents are within their expiration dates and stored correctly. |
Data Presentation
Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| H929R | 8.47 |
| OCI-My5 | 4.32 |
| ARP-1 | 3.18 |
Data sourced from BioWorld.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound
-
DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed the multiple myeloma cells in a 96-well plate at a density of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Add the diluted this compound to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control.
Protocol 2: TRIP13 ATPase Activity Assay (Luminescence-based)
This protocol is to determine the direct inhibitory effect of this compound on the ATPase activity of TRIP13.
Materials:
-
Recombinant human TRIP13 protein
-
This compound
-
DMSO
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound.
-
Add the recombinant TRIP13 protein to each well.
-
Initiate the reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for TRIP13.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Stop the enzymatic reaction by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence indicates inhibition of TRIP13 ATPase activity.
Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Concentration Optimization Workflow.
References
DCZ5418 Technical Support Center: Animal Model Toxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with guidance on the toxicity assessment of DCZ5418 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of this compound in animal models?
A1: Based on preclinical studies, this compound, a cantharidin derivative and TRIP13 inhibitor, has demonstrated a favorable acute toxicity profile.[1] An acute toxicity test in mice indicated that this compound is less toxic than its parent compound, cantharidin. Specifically, a single intraperitoneal (i.p.) administration of this compound at a dose of 50 mg/kg was found to be safe in mice, with no observable toxic effects on the heart, liver, or kidney.[1]
Q2: What is a safe and effective dose of this compound for in vivo efficacy studies in a multiple myeloma xenograft model?
A2: In a multiple myeloma xenograft model, daily intraperitoneal administration of this compound at a dose of 15 mg/kg has been shown to significantly inhibit tumor growth.[1] Importantly, no significant adverse effects were observed in the treated animals compared to the control group, suggesting this dose is well-tolerated for chronic administration in this model.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound functions as a TRIP13 (Thyroid hormone receptor interactor 13) inhibitor. TRIP13 is an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint and DNA repair. By inhibiting TRIP13, this compound disrupts these cellular processes, leading to anti-myeloma activity.
Q4: How does the safety profile of this compound compare to cantharidin?
A4: this compound was designed as a derivative of cantharidin to improve its safety profile while retaining therapeutic activity. Studies have confirmed that this compound exhibits lower in vivo toxicity compared to cantharidin. This improved safety profile is a key advantage for its potential as a therapeutic agent.
Troubleshooting Guide
Issue: Unexpected mortality or severe adverse events are observed at the 50 mg/kg acute dose.
-
Possible Cause 1: Formulation Issues. Improper solubilization or suspension of this compound can lead to inaccurate dosing and potential vehicle-related toxicity.
-
Solution: Ensure this compound is fully dissolved or homogenously suspended in the appropriate vehicle. Refer to the experimental protocol for the recommended vehicle. If not specified, consider a vehicle screening study to identify a well-tolerated formulation.
-
-
Possible Cause 2: Animal Strain or Health Status. The reported safety data is specific to the animal strain used in the original studies. Different strains may exhibit varying sensitivities. Pre-existing health conditions in the animals can also exacerbate toxicity.
-
Solution: Verify that the animal strain and health status match those specified in the protocol. Conduct a preliminary dose-range-finding study in the specific strain being used to determine the maximum tolerated dose (MTD).
-
-
Possible Cause 3: Route of Administration. While intraperitoneal administration has been reported as safe at 50 mg/kg, other routes may have different toxicity profiles.
-
Solution: If using an alternative route of administration, a new MTD study is essential.
-
Issue: No significant tumor inhibition is observed at the 15 mg/kg daily dose in a xenograft model.
-
Possible Cause 1: Tumor Model Variability. The efficacy of this compound can be dependent on the specific multiple myeloma cell line used and the characteristics of the xenograft model.
-
Solution: Confirm the expression of TRIP13 in the cancer cell line being used, as it is the molecular target of this compound. Consider testing a panel of cell lines to identify the most responsive models.
-
-
Possible Cause 2: Suboptimal Dosing Regimen. The frequency and duration of administration may need to be optimized for your specific model.
-
Solution: A dose-escalation study could be performed to determine if higher, well-tolerated doses result in better efficacy. Alternatively, different dosing schedules (e.g., twice daily, or intermittent dosing) could be explored.
-
-
Possible Cause 3: Compound Stability. Degradation of this compound in the formulation over the course of the study could lead to reduced efficacy.
-
Solution: Prepare fresh formulations regularly and ensure proper storage conditions are maintained.
-
Quantitative Data Summary
| Study Type | Animal Model | Route of Administration | Dose | Observed Outcome | Reference |
| Acute Toxicity | Mice | Intraperitoneal (i.p.) | 50 mg/kg | No toxic effects observed in the heart, liver, or kidney. | [1] |
| Efficacy | Multiple Myeloma Xenograft | Intraperitoneal (i.p.) | 15 mg/kg/day | Significant inhibition of tumor growth with no relevant adverse effects. | [1] |
| Comparative Toxicity | In vivo | Not specified | Not specified | Less toxic than the parent compound, cantharidin. | [2] |
Experimental Protocols
Acute Toxicity Study in Mice (Generalized Protocol)
Disclaimer: The following is a generalized protocol based on standard practices. The specific details of the study on this compound are not fully available in the public domain.
-
Animals: Healthy, adult mice (specific strain, e.g., BALB/c), 6-8 weeks old, of a single sex or both sexes. Animals are acclimatized for at least 5 days before the experiment.
-
Housing: Animals are housed in standard cages with controlled temperature (22 ± 3 °C), humidity (50-60%), and a 12-hour light/dark cycle. They have free access to standard chow and water.
-
Dose Formulation: this compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). The concentration is adjusted to deliver the desired dose in a volume of approximately 10 mL/kg body weight.
-
Dosing: A single dose of this compound (e.g., 50 mg/kg) is administered via intraperitoneal injection. A control group receives the vehicle only.
-
Observation:
-
Clinical Signs: Animals are observed continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed, and any macroscopic abnormalities are recorded.
-
Histopathology: Key organs, including the heart, liver, and kidneys, are collected, fixed in 10% neutral buffered formalin, and processed for histopathological examination.
Visualizations
Caption: Mechanism of action of this compound as a TRIP13 inhibitor.
Caption: Experimental workflow for an acute toxicity study of this compound.
References
challenges in DCZ5418 delivery for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DCZ5418 in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo delivery of this compound in a question-and-answer format.
Question: My this compound solution is precipitating after preparation or during administration. What can I do?
Answer: Precipitation of this compound can be a significant challenge due to its limited aqueous solubility. Here are several steps to troubleshoot this issue:
-
Vehicle Selection: Ensure you are using an appropriate vehicle for in vivo administration. This compound is practically insoluble in water. Common successful formulations involve a combination of solvents and surfactants. Refer to the formulation table below for recommended options.
-
Sonication and Warming: After adding this compound to the solvent, gentle warming (to no more than 37°C) and sonication can aid in complete dissolution. However, be cautious with temperature to avoid degradation.
-
Fresh Preparation: Always prepare the formulation fresh before each use. Storing the compound in a vehicle for extended periods, even at 4°C, can lead to precipitation.
-
pH Adjustment: While not a standard practice for this compound, slight adjustments in the pH of the final formulation (if aqueous-based) could be explored, but this would require extensive validation to ensure compound stability and vehicle compatibility.
-
Particle Size: If you are observing precipitation, it may be beneficial to filter the final formulation through a 0.22 µm syringe filter before administration to remove any undissolved particles that could cause embolism.
Question: I am observing signs of toxicity in my animal models (e.g., weight loss, lethargy) at the recommended dose. What are the possible causes and solutions?
Answer: While this compound is a derivative of cantharidin designed for improved safety, toxicity can still occur.[1] Cantharidin and its analogs are known to have potential side effects, including renal and hepatic toxicity.[1][2]
-
Dose Reduction: The most straightforward approach is to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. The published effective dose of 15 mg/kg is a starting point, but may need optimization.
-
Vehicle Toxicity: The vehicle itself can cause adverse effects. Ensure that you run a vehicle-only control group to distinguish between compound- and vehicle-related toxicity. If the vehicle is the issue, consider alternative formulations from the table below.
-
Route of Administration: The route of administration can influence the pharmacokinetic and toxicity profile. If you are observing toxicity with intravenous (IV) injection due to rapid exposure, consider switching to intraperitoneal (IP) or oral (PO) administration, which may provide a slower release and reduced peak plasma concentration.
-
Monitoring Animal Health: Closely monitor the animals daily for clinical signs of toxicity. Consider periodic blood collection for complete blood count (CBC) and serum chemistry analysis to assess organ function, particularly liver and kidney markers.
Question: The in vivo efficacy of this compound in my study is lower than expected based on published data. What factors could be contributing to this?
Answer: Suboptimal efficacy can stem from various factors related to formulation, administration, and the experimental model itself.
-
Incomplete Dissolution: As mentioned, ensure this compound is fully dissolved in the vehicle. Undissolved compound will not be bioavailable.
-
Formulation Stability: If the compound precipitates out of solution before or after administration, its effective concentration will be reduced.
-
Administration Accuracy: Ensure accurate dosing, especially when working with small volumes. Use appropriate syringes and techniques for the chosen administration route. For oral gavage, ensure the compound is delivered to the stomach and not the lungs.
-
Metabolism and Pharmacokinetics: The pharmacokinetic profile of this compound can vary between different animal species and strains. Consider conducting a pilot pharmacokinetic study to determine the half-life and bioavailability of the compound in your model. This may reveal a need for more frequent dosing.
-
Tumor Model Characteristics: If using a xenograft model, the tumor's vascularization and the expression level of the target protein, TRIP13, can influence efficacy. Verify TRIP13 expression in your cell line and resulting tumors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound powder should be stored at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q2: What are the recommended vehicles for in vivo formulation of this compound?
A2: Several vehicle formulations can be used for in vivo administration of this compound. The choice of vehicle will depend on the desired route of administration and concentration. Please refer to the Data Presentation section for a table of recommended formulations.
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1] TRIP13 is an AAA+ ATPase involved in the spindle assembly checkpoint and DNA damage repair. By inhibiting TRIP13, this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in multiple myeloma.
Q4: Is this compound light or temperature sensitive?
Data Presentation
Table 1: In Vivo Formulation Protocols for this compound
| Formulation Composition | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare a stock solution in DMSO first, then add other components sequentially. |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL | Suitable for subcutaneous or intraperitoneal injections. Mix DMSO stock with corn oil. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | SBE-β-CD can improve solubility and is suitable for intravenous injection. |
Data sourced from MedChemExpress product information.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. This may require sonication to fully dissolve.
-
For a final concentration of 2.5 mg/mL, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex the mixture thoroughly until a uniform suspension is achieved.
-
Administer the formulation to the animal via intraperitoneal injection at the desired dosage (e.g., 15 mg/kg). The injection volume will depend on the animal's weight.
Protocol 2: Preparation of this compound for Intravenous (IV) Injection
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the total volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
-
Vortex the solution until it is clear.
-
Administer the formulation to the animal via intravenous injection , typically through the tail vein.
Mandatory Visualization
Caption: Experimental workflow for in vivo studies using this compound.
Caption: Simplified signaling pathway of TRIP13 in the spindle assembly checkpoint.
References
Technical Support Center: Improving the Bioavailability of DCZ5418
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the bioavailability of DCZ5418 in experimental settings.
Troubleshooting Guide
This guide is designed to help users troubleshoot specific issues they may encounter during their experiments with this compound.
| Question | Possible Cause | Troubleshooting Steps |
| Why am I observing low or inconsistent efficacy of this compound in my in vivo animal models? | Poor oral bioavailability of this compound is a likely cause. This can be due to low aqueous solubility, which limits its absorption from the gastrointestinal tract. | 1. Review your current formulation. Are you using a solubilizing agent? this compound is known to be soluble in DMSO.[1] For in vivo studies, consider using a vehicle that enhances solubility and absorption. 2. Prepare a formulation known to improve solubility. Protocols using co-solvents, surfactants, and cyclodextrins have been established for this compound.[1] (See Experimental Protocols section for details). 3. Consider alternative administration routes. If oral bioavailability remains a challenge, intraperitoneal (i.p.) administration can be used to bypass first-pass metabolism.[2] |
| My this compound formulation is precipitating upon dilution in aqueous media for my in vitro assays. What can I do? | This is a common issue for poorly soluble compounds when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer. | 1. Optimize the final DMSO concentration. Try to keep the final DMSO concentration in your assay as low as possible while maintaining the solubility of this compound. 2. Use a surfactant. Adding a small amount of a biocompatible surfactant, such as Tween-80, to your formulation can help maintain the solubility of this compound in aqueous solutions.[1] 3. Employ sonication. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1] |
| How can I increase the dissolution rate of this compound powder? | The dissolution rate is often limited by the particle size and crystal structure of the compound. | 1. Particle size reduction. Techniques like micronization can increase the surface area of the drug, which can improve its dissolution rate.[3][4] 2. Nanosuspension. Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles, is another method to increase the surface area and enhance dissolution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for a compound like this compound?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For an orally administered drug like this compound, low bioavailability can lead to insufficient drug concentration at the target site, resulting in reduced therapeutic efficacy.
Q2: What are the primary factors that can limit the oral bioavailability of this compound?
A2: The primary factors that can limit oral bioavailability include:
-
Poor aqueous solubility: This is a common issue for many new chemical entities and can significantly hinder their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[5]
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver where it can be metabolized before reaching systemic circulation.
-
Efflux by transporters: Transporters like P-glycoprotein can actively pump the drug back into the intestinal lumen, reducing its net absorption.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?
A3: Several strategies can be employed:
-
Lipid-based formulations: These include self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes, which can enhance the solubility of lipophilic drugs.[6]
-
Solid dispersions: Dispersing the drug in a polymer matrix can maintain it in an amorphous, higher-energy state, which improves solubility and dissolution.[5]
-
Cyclodextrin complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[6]
-
Nanotechnology: Nanoparticles, such as polymeric nanoparticles and solid lipid nanoparticles, can increase the surface area of the drug for better dissolution and can be engineered for controlled release.[5][6]
Quantitative Data Summary
The following table summarizes established formulations for this compound for in vitro and in vivo use.[1]
| Protocol | Composition | Final Concentration of this compound | Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.90 mM) | Clear solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.90 mM) | Clear solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.90 mM) | Clear solution |
Experimental Protocols
Protocol 1: Co-solvent/Surfactant Formulation [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
Protocol 2: Cyclodextrin-based Formulation [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD solution and mix thoroughly.
Protocol 3: Oil-based Formulation [1]
-
Prepare a stock solution of this compound in DMSO at a concentration of 25 mg/mL.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy of this compound.
Caption: Common strategies to enhance the bioavailability of poorly soluble drugs.
Caption: Decision tree for selecting a suitable this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
Technical Support Center: Troubleshooting DCZ5418 Resistance in Multiple Myeloma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering DCZ5418 resistance in multiple myeloma (MM) cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in multiple myeloma?
This compound is a derivative of cantharidin designed as a potent inhibitor of Thyroid Hormone Receptor Interactor 13 (TRIP13), an AAA+ ATPase.[1] In multiple myeloma, the related compound DCZ5417, which also targets TRIP13, has been shown to suppress cancer progression by inhibiting the ATPase activity of TRIP13.[2] This disruption interferes with the TRIP13/YWHAE complex and blocks the ERK/MAPK signaling axis, ultimately leading to decreased cell proliferation.[2][3] this compound was developed to have a similar binding mode to TRIP13 with potentially improved in vivo activity and safety.[1]
Q2: My multiple myeloma cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What are the potential general mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of drug resistance in cancer cells are well-established and may apply. These can include:
-
Altered Drug Target: Mutations or altered expression levels of the drug's target, in this case, the TRIP13 protein.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell.
-
Altered Drug Metabolism: Changes in metabolic pathways that may inactivate this compound.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of TRIP13 inhibition.
-
Changes in the Tumor Microenvironment: Signals from the bone marrow microenvironment can contribute to drug resistance in multiple myeloma.[4]
Q3: How can I determine if my resistant cells have altered TRIP13 expression?
You can assess TRIP13 expression at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): To measure TRIP13 mRNA levels in your resistant cells compared to the parental, sensitive cells.
-
Western Blotting: To quantify the TRIP13 protein levels in resistant versus sensitive cells. A significant decrease in TRIP13 expression may explain the loss of sensitivity, as the anti-myeloma activity of the related compound DCZ5417 has been shown to be dependent on TRIP13.[5] Conversely, overexpression of TRIP13 increased sensitivity to DCZ5417.[5]
Troubleshooting Guides
Issue 1: Decreased Cytotoxicity of this compound in Long-Term Cultures
Symptoms:
-
The IC50 value of this compound has significantly increased in your multiple myeloma cell line after several passages in the presence of the drug.
-
You observe a rebound in cell proliferation despite continuous this compound treatment.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Cause is Confirmed |
| Development of a resistant cell population | Perform a dose-response curve with a fresh batch of early-passage, sensitive cells and compare it to the suspected resistant cells. | The IC50 value will be significantly higher in the long-term culture compared to the early-passage cells. |
| Degradation of this compound in solution | Prepare fresh stock solutions of this compound and repeat the cytotoxicity assay. | The fresh stock of this compound will exhibit the expected cytotoxicity in sensitive cells. |
| Cell line contamination | Perform cell line authentication (e.g., short tandem repeat profiling). | The cell line is confirmed to be the original multiple myeloma line. |
Issue 2: Investigating the Mechanism of Acquired this compound Resistance
Once you have confirmed the development of a resistant cell line, the following experiments can help elucidate the underlying mechanism.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating acquired this compound resistance.
Experimental Protocols
Protocol 1: Western Blot for TRIP13 Expression
-
Cell Lysis: Lyse parental (sensitive) and this compound-resistant multiple myeloma cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TRIP13 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the TRIP13 signal to the loading control.
Protocol 2: Drug Efflux Assay Using a P-gp Inhibitor
-
Cell Seeding: Seed both sensitive and resistant cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with a known P-gp inhibitor (e.g., verapamil or tariquidar) for 1-2 hours. Include control wells without the inhibitor.
-
This compound Treatment: Add varying concentrations of this compound to the wells, both with and without the P-gp inhibitor.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo.
-
Analysis: Compare the IC50 values of this compound in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 in the presence of the inhibitor suggests the involvement of P-gp-mediated drug efflux in the resistance mechanism.
Signaling Pathways and Data
DCZ5417/DCZ5418 Signaling Pathway in Multiple Myeloma
The proposed mechanism of action for this compound is based on its similarity to DCZ5417, which targets TRIP13 to inhibit the MAPK signaling pathway.[2][3]
Caption: Proposed this compound signaling pathway in multiple myeloma.
Summary of In Vitro Data for this compound and Related Compounds
| Compound | Target | Cell Lines | Key Findings | Reference |
| This compound | TRIP13 | MM cells | Good anti-MM activity in vitro; definite interaction with TRIP13 protein. | [1] |
| DCZ5417 | TRIP13 | MM cell lines | Suppresses MM progression; inhibits ATPase activity of TRIP13; disrupts TRIP13/YWHAE complex; inhibits ERK/MAPK signaling. | [2][3] |
| DCZ0415 | TRIP13 | MM cells | Anti-multiple myeloma activity. | [1] |
Comparative In Vivo Data
| Compound | Dose | Model | Key Findings | Reference |
| This compound | 15 mg/kg | Tumor xenograft | Good anti-MM effects in vivo with a lower dose than DCZ0415. | [1] |
| DCZ0415 | 25 mg/kg | Tumor xenograft | Anti-MM effects in vivo. | [1] |
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug resistance in multiple myeloma: latest findings and new concepts on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13–MAPK–YWHAE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DCZ5418 for Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DCZ5418 in preclinical xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a derivative of cantharidin and functions as a small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1] TRIP13 is an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint and DNA repair. By inhibiting TRIP13, this compound disrupts these processes in cancer cells, leading to cell cycle arrest and apoptosis. It has shown promising anti-tumor activity, particularly in multiple myeloma models.[1]
Q2: What is the recommended starting dosage for this compound in a multiple myeloma xenograft model?
A2: Based on published preclinical data, a dosage of 15 mg/kg administered intraperitoneally (i.p.) once daily has been shown to be effective in a multiple myeloma xenograft model.[1] This dosage demonstrated significant anti-tumor effects with improved safety compared to the parent compound, cantharidin.[1]
Q3: What are the known in vitro IC50 values for this compound in multiple myeloma cell lines?
A3: The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various multiple myeloma cell lines.
| Cell Line | IC50 (µM) |
| H929R | 8.47 |
| OCI-My5 | 4.32 |
| ARP-1 | 3.18 |
Q4: What is the reported safety profile of this compound in mice?
A4: Acute toxicity studies have shown that this compound has less toxicity in vivo compared to cantharidin.[1] In one study, intraperitoneal administration of this compound at 50 mg/kg was reported to be safe with no toxic effects observed in the heart, liver, or kidney.
Troubleshooting Guide
This guide addresses potential issues that may arise during your xenograft studies with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Lack of Tumor Growth Inhibition | - Suboptimal dosage. - Improper drug formulation or administration. - Tumor model resistance. - Incorrect timing of treatment initiation. | - Verify Dosage: Ensure accurate calculation and administration of the 15 mg/kg dose. Consider a dose-response study if efficacy is still not observed. - Check Formulation: Prepare the this compound solution fresh for each administration. Refer to the recommended formulation protocol below. Ensure proper i.p. injection technique. - Evaluate Tumor Model: Confirm the expression of TRIP13 in your chosen cell line. Consider using a different, more sensitive cell line if necessary. - Optimize Treatment Start: Initiate treatment when tumors are well-established and have reached a palpable size (e.g., 100-150 mm³). |
| Signs of Animal Toxicity (e.g., weight loss, lethargy, ruffled fur) | - The therapeutic window for cantharidin derivatives can be narrow. - Individual animal sensitivity. - Potential for off-target effects. | - Monitor Animals Closely: Increase the frequency of animal monitoring (daily or twice daily). Record body weight, food and water intake, and clinical signs of toxicity. - Reduce Dosage or Frequency: If toxicity is observed, consider reducing the dosage (e.g., to 10 mg/kg) or changing the dosing schedule (e.g., every other day). - Supportive Care: Provide supportive care as recommended by your institution's veterinary staff. This may include supplemental nutrition and hydration. - Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs (liver, kidney, heart) to assess for any compound-related toxicity. |
| Precipitation of this compound in Formulation | - Poor solubility of the compound. - Incorrect solvent or vehicle composition. | - Follow Formulation Protocol: Strictly adhere to the recommended formulation protocol. - Ensure Complete Dissolution: Gently warm the vehicle and sonicate the solution to aid in dissolution. Visually inspect for any precipitate before administration. - Prepare Fresh: Prepare the formulation immediately before each use to minimize the risk of precipitation. |
Experimental Protocols
1. This compound Formulation for Intraperitoneal Injection
This protocol is based on common formulation strategies for similar hydrophobic compounds used in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, take the required volume of the DMSO stock solution and add it to a volume of PEG300. Mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add sterile saline to reach the desired final concentration, ensuring the final DMSO concentration is low (typically <10%) to minimize toxicity.
-
For example, to make a 1 mg/mL solution: mix 40 µL of 25 mg/mL this compound in DMSO with 360 µL of PEG300. Then add 50 µL of Tween-80 and mix. Finally, add 550 µL of saline.
-
Administer the freshly prepared solution intraperitoneally to the mice.
2. Multiple Myeloma Xenograft Model Protocol (using H929 cells)
Animal Model:
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
Cell Culture:
-
Culture H929 human multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Tumor Implantation:
-
Harvest H929 cells during their exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (15 mg/kg, i.p.) or vehicle control daily.
-
Monitor animal body weight and general health status at least three times a week.
-
Continue treatment for the duration specified in the study design (e.g., 21-28 days).
-
Euthanize mice if the tumor volume exceeds the institutionally approved limit, or if signs of excessive toxicity are observed.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for a this compound xenograft study.
Caption: A logical approach to troubleshooting common xenograft issues.
References
troubleshooting inconsistent results with DCZ5418
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DCZ5418, a potent inhibitor of TRIP13. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1] TRIP13 is an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint (SAC), a key process in cell cycle regulation.[2][3] By inhibiting the ATPase activity of TRIP13, this compound disrupts the normal functioning of the SAC, leading to mitotic arrest and subsequent apoptosis in cancer cells.[4] It has shown significant anti-proliferative activity in multiple myeloma cells.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results with small molecule inhibitors like this compound can arise from several factors. One key consideration is that some TRIP13 inhibitors may exhibit weak activity in certain contexts, requiring higher concentrations for biological effects.[5] Other potential causes include:
-
Compound Solubility: Poor solubility can lead to an effective concentration that is lower than intended.
-
Compound Stability: Degradation of the compound over time can reduce its potency.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can impact experimental outcomes.
-
Off-Target Effects: At higher concentrations, the inhibitor may interact with unintended targets, leading to unexpected phenotypes.
Q4: How can I be sure that the observed effects are due to the inhibition of TRIP13?
To confirm that the cellular phenotype you are observing is a direct result of TRIP13 inhibition, consider the following control experiments:
-
Use a secondary inhibitor: Employ a structurally different TRIP13 inhibitor. If it produces the same phenotype, it strengthens the evidence for on-target activity.
-
Rescue experiments: Overexpress a form of TRIP13 that is resistant to this compound. If this rescues the phenotype, it indicates an on-target effect.
-
Knockdown/knockout of TRIP13: Use siRNA or CRISPR to reduce or eliminate TRIP13 expression and observe if this phenocopies the effects of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak activity observed | Compound Degradation: Improper storage or handling has led to a loss of potency. | Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions regularly. |
| Low Compound Concentration: The concentration used is insufficient to inhibit TRIP13 effectively in your cell line. | Perform a dose-response experiment to determine the optimal concentration range. Some TRIP13 inhibitors require concentrations greater than 10 µM for cellular effects.[5] | |
| Poor Solubility: The compound is not fully dissolved in the experimental medium. | Prepare stock solutions in a suitable solvent like DMSO. Visually inspect for any precipitation when diluting into aqueous media. Consider using a formulation with solubilizing agents for in vivo studies. | |
| High cell toxicity unrelated to the expected phenotype | Off-Target Effects: At high concentrations, this compound may be inhibiting other cellular targets. | Lower the concentration of this compound to a range closer to its IC50 for TRIP13. Use a secondary, structurally unrelated TRIP13 inhibitor to see if the toxicity is recapitulated. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in your assay is low and does not affect cell viability. Include a vehicle-only control in your experiments. | |
| Results are not reproducible | Inconsistent Experimental Procedures: Variations in cell density, incubation times, or reagent preparation. | Standardize all experimental protocols. Maintain consistent cell culture practices, including passage number and confluency. |
| Compound Instability in Media: this compound may not be stable in cell culture media over long incubation periods. | Consider refreshing the media with a new compound during long-term experiments. Assess the stability of this compound in your specific media if issues persist. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 of this compound in multiple myeloma cell lines.
Materials:
-
This compound
-
Multiple myeloma cell line (e.g., RPMI-8226)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of media. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Add the diluted compound to the wells. Include a vehicle control (media with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to TRIP13 in a cellular context.
Materials:
-
This compound
-
Cell line expressing TRIP13
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitors
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western Blot)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time (e.g., 1 hour).
-
Cell Harvest: Harvest the cells and wash them with PBS.
-
Heating: Resuspend the cells in PBS with protease inhibitors and aliquot them into PCR tubes. Heat the samples at a range of temperatures in a thermal cycler for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble TRIP13 at each temperature using Western Blot or another protein detection method.
-
Data Interpretation: In the presence of this compound, TRIP13 should be stabilized, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Signaling Pathways and Workflows
The inhibition of TRIP13 by this compound has downstream consequences on several cellular pathways, primarily affecting cell cycle regulation and survival.
Caption: this compound inhibits TRIP13, leading to mitotic arrest and apoptosis.
The following diagram illustrates a general workflow for investigating the effects of this compound.
Caption: A logical workflow for characterizing the activity of this compound.
References
- 1. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRIP13 - Wikipedia [en.wikipedia.org]
- 3. TRIP13: A promising cancer immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Toxicity Profile: DCZ5418 vs. Cantharidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicity profiles of the novel TRIP13 inhibitor, DCZ5418, and the well-characterized natural toxin, cantharidin. The following sections present quantitative toxicity data, detailed experimental methodologies, and an overview of the known toxicological mechanisms of action for both compounds.
Quantitative Toxicity Data
A summary of the available acute toxicity data for this compound and cantharidin is presented below. The data highlights a significant difference in the known safety profiles of the two compounds.
| Compound | Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Maximum Tolerated Dose (MTD) / Safe Dose | Reference |
| This compound | Mouse | Intraperitoneal | Not yet reported | 50 mg/kg (No observed toxic effects on heart, liver, or kidney) | [1] |
| Cantharidin | Mouse | Oral | 1.71 mg/kg | Not applicable | [2] |
| Mouse | Intraperitoneal | 1 mg/kg | Not applicable | [3] | |
| Human | Oral | Estimated around 1 mg/kg (Fatal doses recorded between 10-65 mg) | Not applicable | [4] | |
| Horse | Oral | <1 mg/kg | Not applicable | [3] |
Experimental Protocols
The following are descriptions of standard experimental protocols for determining acute toxicity, which are relevant to the data presented.
Acute Toxicity Testing (LD50 Determination) - OECD Guidelines
The determination of the median lethal dose (LD50) is typically conducted following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The most relevant guidelines for the data presented are:
-
OECD Test Guideline 423: Acute Toxic Class Method: This method is a stepwise procedure using a small number of animals (typically rodents) per step. The outcome is the classification of a substance into a toxicity category based on the observed mortality at defined dose levels. The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg). Depending on the outcome (survival or death), the dose for the next group of animals is adjusted up or down. This method is designed to use fewer animals than traditional LD50 tests while still providing sufficient information for hazard classification.[4][5]
-
Procedure Outline:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.
-
Dosing: The test substance is administered orally via gavage in a single dose.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity over a specified period.
-
Procedure Outline:
-
Dose Escalation: Increasing doses of the compound are administered to different groups of animals.
-
Monitoring: Animals are closely monitored for clinical signs of toxicity, including changes in appearance, behavior, and body weight. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Pathology: At the end of the study, blood samples may be collected for clinical chemistry and hematology analysis, and organs are harvested for histopathological examination to identify any target organ toxicity. The MTD is determined as the highest dose that does not produce significant clinical signs of toxicity or pathological changes.
-
Signaling Pathways and Mechanisms of Toxicity
The toxic effects of cantharidin and the safety profile of this compound can be attributed to their distinct molecular targets and downstream signaling pathways.
Cantharidin: Inhibition of Protein Phosphatase 2A (PP2A)
Cantharidin's toxicity is primarily mediated by its potent and non-competitive inhibition of protein phosphatase 2A (PP2A), a crucial serine/threonine phosphatase involved in a wide range of cellular processes.[6] Inhibition of PP2A disrupts cellular signaling cascades, leading to cell cycle arrest, apoptosis, and cellular damage. This indiscriminate inhibition in various tissues contributes to its high toxicity.[3][7]
This compound: Inhibition of TRIP13
This compound is a derivative of cantharidin designed to have a different and more specific molecular target: Thyroid Hormone Receptor Interactor 13 (TRIP13), an AAA+ ATPase.[5] this compound has been shown to inhibit the ATPase activity of TRIP13 and is being developed as an anti-multiple myeloma agent.[5] The toxicity of this compound, if any, would be related to the consequences of TRIP13 inhibition. A study on a similar norcantharidin derivative, DCZ5417, which also targets TRIP13, showed that its anti-myeloma effects are mediated through the TRIP13-MAPK-YWHAE signaling pathway.[8] The significantly higher tolerated dose of this compound compared to cantharidin suggests that targeting TRIP13 is a much safer therapeutic strategy.
Summary and Conclusion
The available data strongly indicates that this compound possesses a significantly more favorable toxicity profile compared to cantharidin. While cantharidin is a potent toxin with a low lethal dose across multiple species due to its non-specific inhibition of the essential enzyme PP2A, this compound demonstrates a high tolerance in mice at a dose many times higher than the lethal dose of cantharidin. This improved safety profile is attributed to its targeted inhibition of TRIP13. Further studies are required to determine the precise LD50 of this compound; however, the current evidence suggests that the structural modifications of the cantharidin backbone in this compound have successfully shifted its molecular target, leading to a promising therapeutic agent with a much wider therapeutic window.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13–MAPK–YWHAE signaling pathway | Semantic Scholar [semanticscholar.org]
- 3. Cantharidin, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Norcantharidin toxicity profile: an in vivo murine study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of cantharidin analogues targeting protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein phosphatase in neuroblastoma cells: [3H]cantharidin binding site in relation to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: The Novel TRIP13 Inhibitor DCZ5418 Versus the Proteasome Inhibitor Bortezomib in Multiple Myeloma
In the landscape of multiple myeloma therapeutics, the established proteasome inhibitor bortezomib faces a new challenger in the preclinical arena: DCZ5418, a novel inhibitor of the Thyroid Hormone Receptor Interacting Protein 13 (TRIP13). This guide offers a detailed comparison of their performance, mechanism of action, and the experimental data underpinning their anti-myeloma activity.
This analysis is tailored for researchers, scientists, and drug development professionals, providing a clear, data-driven comparison to inform future research and development in multiple myeloma treatment.
At a Glance: Performance Comparison
| Feature | This compound | Bortezomib |
| Target | TRIP13 (Thyroid Hormone Receptor Interacting Protein 13) | 26S Proteasome |
| Mechanism of Action | Inhibition of TRIP13 ATPase activity, leading to disruption of the ERK/MAPK signaling pathway. | Inhibition of the chymotrypsin-like activity of the proteasome, leading to accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. |
| Development Stage | Preclinical | Clinically Approved |
In Vitro Efficacy: A Tale of Two Potencies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in vitro cytotoxicity of this compound and bortezomib across various human multiple myeloma cell lines.
| Cell Line | This compound IC50 (µM) | Bortezomib IC50 (nM) |
| H929R | 8.47[1] | ~6.08[2] |
| OCI-My5 | 4.32[1] | Not Widely Reported |
| ARP-1 | 3.18[1] | Not Widely Reported |
| RPMI-8226 | Not Widely Reported | 15.9[3], ~10.02[2], ~30 (in combination study)[4] |
| U-266 | Not Widely Reported | 7.1[3], ~11.10[2], ~30 (in combination study)[4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.
In Vivo Anti-Tumor Activity: Xenograft Model Showdown
Preclinical evaluation in animal models provides crucial insights into a drug's potential therapeutic efficacy.
| Drug | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Multiple Myeloma | 15 mg/kg, i.p., once daily | Significantly inhibited tumor growth.[1] | [1] |
| Bortezomib | Multiple Myeloma | 1.0 mg/kg, i.v., weekly for 4 weeks | Reduced tumor growth by 60%.[5] | [5] |
| Bortezomib | Multiple Myeloma | 1.0 mg/kg, i.v., every 72 hours for 15 days | 50% and 80% inhibition in two xenograft models.[5] | [5] |
Mechanism of Action and Signaling Pathways
This compound: Targeting a Novel Checkpoint
This compound exerts its anti-myeloma effects by inhibiting TRIP13, an AAA+ ATPase involved in the spindle assembly checkpoint and DNA damage repair.[6] Inhibition of TRIP13 is believed to disrupt the ERK/MAPK signaling pathway, a critical regulator of cell proliferation and survival in cancer.[7][8]
Caption: this compound inhibits TRIP13, leading to downregulation of the ERK/MAPK pathway.
Bortezomib: A Proteasome-Centric Approach
Bortezomib's mechanism of action is well-established. It reversibly inhibits the 26S proteasome, a cellular machine responsible for degrading ubiquitinated proteins.[5] This inhibition leads to the accumulation of misfolded and regulatory proteins, triggering two key anti-myeloma pathways:
-
NF-κB Pathway Inhibition: By preventing the degradation of IκBα, an inhibitor of NF-κB, bortezomib suppresses the activity of this pro-survival transcription factor.
-
Unfolded Protein Response (UPR): The buildup of misfolded proteins in the endoplasmic reticulum induces the UPR, which, when prolonged, activates apoptotic pathways.
Caption: Bortezomib inhibits the proteasome, affecting NF-κB and UPR pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-myeloma activity of this compound and bortezomib.
Cell Viability Assay (CCK-8)
This assay is used to determine the cytotoxic effects of the compounds on multiple myeloma cell lines.
Caption: Workflow for the Cell Counting Kit-8 (CCK-8) cell viability assay.
Protocol:
-
Cell Seeding: Multiple myeloma cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium and incubated for 24 hours.[9][10]
-
Compound Treatment: The cells are then treated with various concentrations of this compound or bortezomib. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[10]
-
CCK-8 Addition: Following incubation, 10 µL of CCK-8 solution is added to each well.[9][10]
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the colorimetric reaction to develop.[9][10]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.[9][10]
Western Blot Analysis for Signaling Pathways
This technique is employed to detect and quantify specific proteins involved in the signaling pathways affected by this compound and bortezomib.
Caption: General workflow for Western blot analysis of signaling proteins.
Protocol:
-
Cell Lysis: After treatment with the respective compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.[12]
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11][12]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[11][12]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-ERK, total ERK, IκBα, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software.[11]
Conclusion
This compound emerges as a promising preclinical candidate for the treatment of multiple myeloma with a novel mechanism of action targeting TRIP13. While bortezomib demonstrates superior potency in in vitro assays, this compound shows significant in vivo anti-tumor activity. Further investigation, including direct comparative studies and exploration of combination therapies, is warranted to fully elucidate the therapeutic potential of this compound in the context of existing and emerging multiple myeloma treatments.
References
- 1. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 4. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. bosterbio.com [bosterbio.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. benchchem.com [benchchem.com]
The Synergistic Potential of DCZ5418 in Multiple Myeloma Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCZ5418, a novel cantharidin derivative, has emerged as a promising therapeutic candidate for multiple myeloma (MM).[1][2] Its mechanism of action centers on the inhibition of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), an AAA-ATPase that plays a critical role in the proliferation and survival of myeloma cells.[1][2] While preclinical studies have established the potent anti-myeloma activity of this compound as a monotherapy, its true therapeutic potential may lie in its synergistic effects when combined with existing standard-of-care MM drugs. This guide provides a comparative overview of the hypothesized synergistic effects of this compound with other MM drugs, based on preclinical data from closely related compounds and the established principles of combination therapy in multiple myeloma.
Rationale for Combination Therapy in Multiple Myeloma
The cornerstone of modern multiple myeloma treatment is combination therapy. By targeting distinct and complementary signaling pathways, drug combinations can enhance efficacy, overcome resistance, and minimize toxicity. The primary classes of drugs used in MM include proteasome inhibitors (e.g., bortezomib, carfilzomib), immunomodulatory drugs (IMiDs; e.g., lenalidomide, pomalidomide), and alkylating agents (e.g., melphalan).
Hypothesized Synergistic Combinations with this compound
Direct experimental data on the synergistic effects of this compound with other MM drugs is not yet publicly available. However, preclinical evidence from closely related TRIP13 inhibitors, such as DCZ0415 and DCZ5417, provides a strong basis for hypothesizing synergistic interactions.
Table 1: Potential Synergistic Combinations with this compound and Mechanistic Rationale
| Drug Class | Example Drug | Hypothesized Mechanism of Synergy with this compound | Supporting Evidence (from related compounds) |
| Alkylating Agents | Melphalan | This compound-mediated inhibition of TRIP13 may impair DNA damage repair mechanisms, thereby sensitizing myeloma cells to the DNA-damaging effects of melphalan. | The related TRIP13 inhibitor DCZ0415 exhibited synergistic anti-myeloma activity with melphalan. Another related compound, DCZ5417, also showed combined lethal effects with melphalan. |
| Immunomodulatory Drugs (IMiDs) | Lenalidomide | The combination of TRIP13 inhibition by this compound and the anti-proliferative and immunomodulatory effects of lenalidomide could lead to enhanced apoptosis and reduced tumor growth. | The norcantharidin derivative DCZ5417 demonstrated synergistic cytotoxic effects with lenalidomide in MM cell lines. |
| HDAC Inhibitors | Panobinostat | Inhibition of TRIP13 by this compound may complement the epigenetic modifications induced by panobinostat, leading to a more profound disruption of myeloma cell survival pathways. | The TRIP13 inhibitor DCZ0415 showed synergistic anti-myeloma activity when combined with panobinostat. |
| Proteasome Inhibitors | Bortezomib | Co-administration of this compound and a proteasome inhibitor could induce synergistic cytotoxicity by overwhelming the protein degradation and stress response pathways in myeloma cells. | This is a rational combination based on targeting two critical and distinct cellular processes essential for myeloma cell survival. |
Proposed Experimental Workflow for Synergy Evaluation
To validate the hypothesized synergistic effects of this compound, a systematic preclinical evaluation is necessary. The following workflow outlines the key experimental steps.
Caption: Experimental workflow for evaluating this compound synergy.
Key Experimental Protocols
1. Cell Viability and Synergy Analysis
-
Cell Lines: A panel of human multiple myeloma cell lines (e.g., RPMI 8226, U266, MM.1S, NCI-H929) should be used.
-
Treatment: Cells are treated with this compound alone, the combination drug alone, and the combination of both drugs at various concentrations for 48-72 hours.
-
Assay: Cell viability is assessed using a standard method like the MTT or CellTiter-Glo assay.
-
Data Analysis: The dose-response curves for each drug and the combination are generated. The Combination Index (CI) is calculated using the Chou-Talalay method with software like CompuSyn. CI values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
2. Apoptosis Assay
-
Treatment: Cells are treated with synergistic concentrations of this compound and the combination drug.
-
Staining: After treatment, cells are stained with Annexin V-FITC and Propidium Iodide (PI).
-
Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified using flow cytometry.
3. In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with a human MM cell line.
-
Treatment: Once tumors are established, mice are treated with this compound, the combination drug, the combination of both, or a vehicle control.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. A separate cohort of mice is used for survival analysis.
Signaling Pathways and Potential for Synergy
The inhibition of TRIP13 by this compound is expected to disrupt several downstream signaling pathways crucial for myeloma cell survival. The diagram below illustrates the central role of TRIP13 and how its inhibition could synergize with other targeted therapies.
Caption: Signaling pathways targeted by this compound and potential synergy.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is still forthcoming, the preclinical data from closely related TRIP13 inhibitors strongly suggest its potential for effective combination therapies in multiple myeloma. The proposed combinations with alkylating agents, IMiDs, and proteasome inhibitors are based on sound mechanistic rationale and warrant further investigation. The experimental framework outlined in this guide provides a roadmap for researchers to systematically evaluate and validate the synergistic potential of this compound, with the ultimate goal of developing more effective treatment regimens for multiple myeloma patients.
References
A Head-to-Head Comparison of TRIP13 Inhibitors for Researchers
A comprehensive guide to the current landscape of small-molecule inhibitors targeting the AAA-ATPase TRIP13, offering a comparative analysis of their performance, mechanisms of action, and associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals.
Thyroid Receptor Interacting Protein 13 (TRIP13) has emerged as a promising therapeutic target in oncology. Its overexpression is linked to poor prognosis and treatment resistance in various cancers, including multiple myeloma, hepatocellular carcinoma, and colorectal cancer.[1][2][3] TRIP13, an essential component of the spindle assembly checkpoint (SAC), plays a crucial role in DNA repair pathways and cell cycle regulation.[1][4] The development of small-molecule inhibitors targeting TRIP13 is an active area of research aimed at overcoming cancer drug resistance and improving patient outcomes.
This guide provides a head-to-head comparison of four prominent TRIP13 inhibitors: DCZ0415, TI17, F368-0183, and Anlotinib. We present a synthesis of publicly available experimental data to facilitate an objective evaluation of their performance and potential applications in cancer research and drug development.
Performance Comparison of TRIP13 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected TRIP13 inhibitors across various cancer cell lines. This quantitative data allows for a direct comparison of their potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| DCZ0415 | Multiple Myeloma | MM Cell Lines | 1.0 - 10 | [5] |
| Hepatocellular Carcinoma | HuH7 | 5.649 | [6] | |
| Hepatocellular Carcinoma | HCCLM3 | 16.65 | [6] | |
| Hepatocellular Carcinoma | Hep3B | 12.84 | [6] | |
| Multiple Myeloma | NCI-H929 | 9.64 | [7] | |
| TI17 | Multiple Myeloma | MM Cells | Not specified | [8][9][10] |
| F368-0183 | Multiple Myeloma | NCI-H929 | 5.25 | [7] |
| Multiple Myeloma | ARP-1 | 7.78 | [7] | |
| Anlotinib | Biochemical Assay | - | 5 | [11] |
Signaling Pathways and Mechanisms of Action
TRIP13 inhibitors exert their anti-cancer effects by modulating several critical signaling pathways. Understanding these pathways is key to elucidating their mechanisms of action and potential for combination therapies.
TRIP13 and the PI3K/Akt/mTOR Pathway
TRIP13 is known to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[1][4] Overexpression of TRIP13 leads to the activation of this pathway, promoting tumorigenesis.[4] Inhibitors of TRIP13 are expected to suppress this pathway, thereby inhibiting cancer cell proliferation.
TRIP13 and the Wnt/β-catenin Pathway
TRIP13 has also been shown to enhance the activation of the Wnt/β-catenin signaling pathway.[1] This pathway is involved in cell fate determination, proliferation, and migration. DCZ0415 has been demonstrated to inactivate the Wnt/β-catenin pathway in colorectal cancer.[12][13]
TRIP13 and the NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. DCZ0415 has been shown to inhibit NF-κB activity in multiple myeloma cells.[5] This inhibition is associated with a decrease in the phosphorylation of IκBα and NF-κB.[5]
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8)
This protocol is a general guideline based on common laboratory practices and information inferred from the search results.
Objective: To determine the cytotoxic effects of TRIP13 inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H929, HuH7)
-
96-well plates
-
Complete growth medium (specific to the cell line)
-
TRIP13 inhibitors (DCZ0415, F368-0183, etc.)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the TRIP13 inhibitors in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for assessing the direct binding of an inhibitor to its target protein within a cellular context.[7][11]
Objective: To confirm the direct interaction between a TRIP13 inhibitor and the TRIP13 protein in cells.
Materials:
-
Cancer cell line expressing TRIP13
-
TRIP13 inhibitor
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against TRIP13
-
Secondary antibody
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the TRIP13 inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (soluble protein fraction) to new tubes.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated samples at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble TRIP13 at each temperature by SDS-PAGE and Western blotting. An increase in the thermal stability of TRIP13 in the presence of the inhibitor indicates direct binding.
Conclusion
The landscape of TRIP13 inhibitors is rapidly evolving, offering promising new avenues for cancer therapy. DCZ0415, TI17, F368-0183, and Anlotinib each demonstrate potent anti-cancer activity through the modulation of key signaling pathways. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating further investigation and the development of next-generation TRIP13-targeted therapies. Continued research is necessary to fully elucidate the comparative efficacy and safety of these inhibitors in preclinical and clinical settings.
References
- 1. Targeting Thyroid Hormone Receptor Interacting Protein (TRIP13) for Cancer Therapy: A Promising Approach [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TRIP13: A promising cancer immunotherapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated TRIP13 drives the AKT/mTOR pathway to induce the progression of hepatocellular carcinoma via interacting with ACTN4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inducing Synergistic DNA Damage by TRIP13 and PARP1 Inhibitors Provides a Potential Treatment for Hepatocellular Carcinoma [jcancer.org]
- 7. Discovery of novel antimyeloma agents targeting TRIP13 by molecular modeling and bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TI17, a novel compound, exerts anti-MM activity by impairing Trip13 function of DSBs repair and enhancing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancing the development of TRIP13 inhibitors: A high-throughput screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DCZ0415, a small-molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β-catenin pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DCZ0415, a small‐molecule inhibitor targeting TRIP13, inhibits EMT and metastasis via inactivation of the FGFR4/STAT3 axis and the Wnt/β‐catenin pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Myeloma Activity of DCZ5418 in Primary Patient Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pre-clinical data on DCZ5418, a novel TRIP13 inhibitor, and explores its potential as an anti-myeloma therapeutic. We present available experimental data comparing this compound to current standard-of-care treatments and detail the methodologies for validating its efficacy, with a focus on primary patient samples.
Introduction to this compound and its Target: TRIP13
This compound is a novel, semi-synthetic derivative of cantharidin, a natural product known for its anti-cancer properties. It has been developed as a potent and selective inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13). TRIP13 is an AAA-ATPase that has emerged as a critical regulator of the spindle assembly checkpoint and is implicated in promoting chromosomal instability and drug resistance in multiple myeloma. Elevated TRIP13 expression is associated with disease progression and poor prognosis, making it a compelling therapeutic target. This compound represents a promising therapeutic agent designed to overcome the limitations of its parent compound, cantharidin, by offering improved safety and enhanced anti-myeloma activity.
Mechanism of Action: TRIP13 Inhibition
This compound exerts its anti-myeloma effects by directly binding to and inhibiting the ATPase activity of the TRIP13 protein. This inhibition disrupts key cellular processes essential for the survival and proliferation of myeloma cells. The proposed mechanism involves the interruption of the TRIP13-mediated conformational changes of the MAD2 protein, a crucial component of the spindle assembly checkpoint. By inhibiting TRIP13, this compound is thought to induce mitotic arrest and subsequent apoptosis in cancer cells that are highly dependent on TRIP13 for their proliferation.
Comparative In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative activity against various multiple myeloma cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound. For a comprehensive comparison, a general range of reported IC50 values for standard-of-care anti-myeloma drugs in various myeloma cell lines is also provided. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the currently available literature.
| Compound | Cell Line | IC50 (µM) |
| This compound | H929R | 8.47 |
| OCI-My5 | 4.32 | |
| ARP-1 | 3.18 | |
| Bortezomib | Various MM Lines | 0.005 - 0.05 |
| Lenalidomide | Various MM Lines | 1 - 20 |
| Pomalidomide | Various MM Lines | 0.1 - 5 |
| Daratumumab | Various MM Lines | Not applicable (antibody-dependent cytotoxicity) |
Note: The IC50 values for standard-of-care drugs are compiled from various sources and are presented as a general range to provide context. Direct comparison of potency requires concurrent testing under identical experimental conditions.
In Vivo Anti-Myeloma Activity of this compound
In a multiple myeloma xenograft model, this compound administered via intraperitoneal injection at a dose of 15 mg/kg daily demonstrated significant inhibition of tumor growth. Notably, this effective dose was achieved without significant toxicity, as indicated by stable body weight in the treated animals compared to the control group.
Validation in Primary Patient Samples: Rationale and Current Status
Validating the efficacy of a novel therapeutic in primary patient-derived cancer cells is a critical step in pre-clinical development. This approach provides a more clinically relevant assessment of a drug's potential by accounting for the inherent heterogeneity of the disease and the influence of the tumor microenvironment.
While direct experimental data on the activity of this compound in primary multiple myeloma patient samples has not yet been published, there is a strong rationale to support its potential efficacy in this setting:
-
Activity of the Parent Compound: The parent compound of this compound, cantharidin, has been shown to inhibit the cellular proliferation of freshly isolated myeloma cells from patients.[1][2] This suggests that the core chemical scaffold possesses activity against primary myeloma cells.
-
Efficacy of a Related TRIP13 Inhibitor: A structurally related TRIP13 inhibitor, DCZ0415, has demonstrated anti-myeloma activity in primary cells derived from drug-resistant myeloma patients. This provides proof-of-concept for the therapeutic potential of targeting TRIP13 in a patient-derived context.
The following experimental workflow outlines a standard procedure for validating the anti-myeloma activity of a compound like this compound in primary patient samples.
Experimental Protocols
Isolation of Primary Myeloma Cells
-
Sample Collection: Obtain bone marrow aspirates from multiple myeloma patients under institutional review board-approved protocols.
-
Mononuclear Cell Separation: Isolate bone marrow mononuclear cells (BMMCs) using Ficoll-Paque density gradient centrifugation.
-
CD138+ Cell Enrichment: Enrich for plasma cells by positive selection of CD138+ cells using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.
-
Purity Assessment: Assess the purity of the isolated CD138+ cells by flow cytometry.
Ex Vivo Drug Sensitivity and Viability Assay
-
Co-culture System: Seed bone marrow stromal cells (e.g., HS-5 cell line or patient-derived mesenchymal stromal cells) in 96-well plates to mimic the bone marrow microenvironment.
-
Cell Seeding: Seed the purified primary CD138+ myeloma cells onto the stromal cell layer.
-
Drug Preparation: Prepare serial dilutions of this compound and standard-of-care anti-myeloma drugs (e.g., bortezomib, lenalidomide) in appropriate culture medium.
-
Treatment: Add the drug dilutions to the co-cultures and incubate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a luminescent-based assay that quantifies ATP (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for each compound by plotting the dose-response curves using non-linear regression analysis.
Apoptosis Assay
-
Treatment: Treat the primary myeloma cell co-cultures with this compound at its IC50 concentration for 48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.
Conclusion
This compound is a promising novel TRIP13 inhibitor with demonstrated in vitro and in vivo anti-myeloma activity. Its mechanism of action, targeting a key protein involved in myeloma cell proliferation and survival, provides a strong rationale for its further development. While direct evidence of its efficacy in primary patient samples is not yet available, supportive data from its parent compound and a related molecule are encouraging. The experimental protocols outlined in this guide provide a framework for the critical next steps in validating the clinical potential of this compound. Further studies, particularly those involving direct testing on a diverse panel of primary myeloma patient samples and head-to-head comparisons with standard-of-care agents, are warranted to fully elucidate the therapeutic promise of this compound.
References
Comparative Analysis of DCZ5418 and Standard of Care for Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational agent DCZ5418 and the current standard of care regimens for the treatment of multiple myeloma. The information is intended to support research and drug development efforts in this therapeutic area by presenting preclinical data for this compound alongside clinical data for established treatments, detailing experimental methodologies, and visualizing relevant biological pathways.
Introduction
Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. While significant therapeutic advances have been made, the disease remains largely incurable, and many patients eventually relapse or become refractory to existing treatments. This underscores the need for novel therapeutic agents with distinct mechanisms of action.
This compound is a novel, preclinical small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1][2] TRIP13 is an AAA+ ATPase that has been implicated in the progression and drug resistance of multiple myeloma.[3] This guide compares the preclinical profile of this compound with the established efficacy and mechanisms of action of standard-of-care regimens for both newly diagnosed and relapsed/refractory multiple myeloma.
Data Presentation
The following tables summarize the available quantitative data for this compound and standard-of-care regimens.
Table 1: Preclinical Efficacy of this compound in Multiple Myeloma
| Parameter | Cell Line/Model | Result | Source |
| In Vitro Cell Viability (IC50) | H929R | 8.47 µM | [4] |
| OCI-My5 | 4.32 µM | [4] | |
| ARP-1 | 3.18 µM | [4] | |
| In Vivo Efficacy | Multiple Myeloma Xenograft Model | Significant tumor growth inhibition at 15 mg/kg (i.p., once daily) | [4] |
| Safety | Mice | No toxic effects observed in the heart, liver, or kidney at 50 mg/kg (i.p.) | [4] |
Table 2: Clinical Efficacy of Standard of Care Regimens in Newly Diagnosed Multiple Myeloma (NDMM)
| Regimen | Clinical Trial | Patient Population | Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Minimal Residual Disease (MRD) Negativity Rate (10⁻⁵) | Source |
| Daratumumab + VRd (D-VRd) | PERSEUS (Phase 3) | Transplant-eligible NDMM | 84.3% at 48 months | 87.9% (≥ Complete Response) | 75.2% | [4][5][6] |
| VRd (Bortezomib, Lenalidomide, Dexamethasone) | PERSEUS (Phase 3) | Transplant-eligible NDMM | 67.7% at 48 months | 70.1% (≥ Complete Response) | 47.5% | [4][5][6] |
| Daratumumab + KRd (D-KRd) | ADVANCE (Phase 3) | Transplant-eligible NDMM | 92% progression-free at 31.2 months (median follow-up) | Not Reported | 59% | [7][8][9] |
| KRd (Carfilzomib, Lenalidomide, Dexamethasone) | ADVANCE (Phase 3) | Transplant-eligible NDMM | 83% progression-free at 31.2 months (median follow-up) | Not Reported | 36% | [7][8][9] |
Table 3: Clinical Efficacy of Standard of Care Regimens in Relapsed/Refractory Multiple Myeloma (RRMM)
| Regimen | Clinical Trial/Study | Patient Population | Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Source |
| KRd (Carfilzomib, Lenalidomide, Dexamethasone) | KMMWP2201 (Real-world) | RRMM (Asian population) | Median: 23.4 months | 90% | [10] |
| Pomalidomide, Bortezomib, Dexamethasone (PVd) | Phase 3 (vs. Vd) | RRMM (≥2 prior therapies, including lenalidomide) | Median: 9.53 months | 64.8% | [11] |
| Daratumumab, Pomalidomide, Dexamethasone (DPd) | Phase 3 (vs. Pd) | RRMM (≥2 prior therapies, including lenalidomide and a PI) | Median: 12.4 months | 68.9% | [11] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available in the primary literature. The following are generalized methodologies for the types of experiments conducted, based on standard practices in the field.
In Vitro Cell Viability Assay
-
Cell Lines: Human multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or MTS, or a luminescence-based assay like CellTiter-Glo.[12][13][14] The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.[15]
-
Tumor Implantation: Human multiple myeloma cells are injected subcutaneously or intravenously into the mice.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 15 mg/kg, once daily). The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Animal body weight is monitored throughout the study. At necropsy, major organs (heart, liver, kidney) are collected for histological analysis to assess for any treatment-related toxicity.[4]
Western Blot Analysis for Signaling Pathways
-
Cell Lysis: Multiple myeloma cells, treated with this compound or control, are lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for proteins in the target signaling pathway (e.g., components of the TRIP13 pathway). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16][17]
Immunoprecipitation for Protein-Protein Interaction
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to the protein of interest (e.g., TRIP13). Protein A/G beads are then added to capture the antibody-protein complex.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the protein complex is then eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting to detect the presence of interacting partners.[18][19][20]
Signaling Pathways and Mechanisms of Action
This compound and the TRIP13 Signaling Pathway
This compound is a cantharidin derivative that acts as an inhibitor of TRIP13.[1][2] TRIP13 is an ATPase that plays a crucial role in the spindle assembly checkpoint and is overexpressed in high-risk multiple myeloma.[12] By inhibiting TRIP13, this compound is thought to disrupt the proper functioning of the mitotic checkpoint, leading to apoptosis in cancer cells. Furthermore, TRIP13 has been shown to modulate protein deubiquitination, and its inhibition may restore the function of tumor suppressor proteins.[3][21]
Standard of Care Mechanisms of Action
The standard of care for multiple myeloma involves combination therapies that target multiple pathways critical for tumor cell survival and proliferation.
-
Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib): These drugs inhibit the proteasome, leading to the accumulation of misfolded proteins and subsequent endoplasmic reticulum stress, which triggers apoptosis.[19][22][23] They also inhibit the NF-κB pathway, which is crucial for myeloma cell survival.[19]
-
Immunomodulatory Drugs (IMiDs) (e.g., Lenalidomide): IMiDs have multiple effects, including direct cytotoxicity to myeloma cells, anti-angiogenic properties, and modulation of the immune system by enhancing the activity of T cells and NK cells.[17][24][25]
-
Monoclonal Antibodies (e.g., Daratumumab): Daratumumab targets CD38, a protein highly expressed on the surface of multiple myeloma cells.[15][16] Its binding to CD38 leads to tumor cell death through various mechanisms, including complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP).
Experimental Workflow for Preclinical Drug Evaluation
The preclinical evaluation of a novel anti-myeloma agent like this compound typically follows a structured workflow to assess its efficacy and mechanism of action before consideration for clinical development.
Conclusion
This compound represents a promising preclinical candidate for the treatment of multiple myeloma with a novel mechanism of action targeting TRIP13. The available in vitro and in vivo data demonstrate its potential to inhibit myeloma cell growth. However, it is important to note that this is early-stage, preclinical data.
The current standard of care for multiple myeloma, particularly for newly diagnosed patients, has evolved to include highly effective quadruplet therapies such as Dara-VRd and Dara-KRd, which have demonstrated significant improvements in progression-free survival and depth of response, including high rates of MRD negativity. For patients with relapsed or refractory disease, several effective combination regimens are available, though outcomes can vary depending on prior lines of therapy and resistance patterns.
Further preclinical studies are warranted to more fully elucidate the mechanism of action of this compound and to explore potential combination strategies with existing anti-myeloma agents. Ultimately, the translation of these preclinical findings into the clinical setting will be necessary to determine the therapeutic potential of this compound in patients with multiple myeloma.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Design and synthesis of cantharidin derivative this compound as a TRIP13 inhibitor with anti-multiple myeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Blistering agent derivative exerts anticancer activity | BioWorld [bioworld.com]
- 5. In vitro anti-myeloma activity of the Aurora kinase inhibitor VE-465 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13–MAPK–YWHAE signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. In vitro anti-myeloma activity of the Aurora kinase inhibitor VE-465 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. ptglab.com [ptglab.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Item - Optimising an innovative xenograft model for inoculation of myeloma cell lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
Navigating Bortezomib Resistance in Multiple Myeloma: A Comparative Guide to the Efficacy of DCZ5418 and Alternative Agents
For Immediate Release
In the landscape of multiple myeloma treatment, the emergence of resistance to frontline therapies such as the proteasome inhibitor bortezomib presents a significant clinical challenge. This guide provides a comparative analysis of the novel investigational compound DCZ5418 and other therapeutic alternatives for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for bortezomib-resistant multiple myeloma.
Executive Summary
This compound, a cantharidin derivative, has demonstrated notable anti-myeloma activity. While direct experimental data on its efficacy in bortezomib-resistant multiple myeloma cell lines is emerging, a closely related compound, DCZ5417, has shown significant activity against bortezomib-resistant cell lines, suggesting a promising avenue for this compound. This guide synthesizes the available preclinical data for this compound and compares it with established and investigational agents used in the bortezomib-resistant setting, including carfilzomib, ixazomib, and pomalidomide.
Comparative Efficacy in Bortezomib-Resistant Multiple Myeloma Cell Lines
The following tables summarize the available quantitative data on the efficacy of this compound's analog (DCZ5417) and alternative agents in various bortezomib-resistant multiple myeloma cell lines. It is important to note that direct head-to-head studies of this compound against all comparators in the same bortezomib-resistant cell line are not yet available. The data presented is collated from various studies, and the specific bortezomib-resistant cell lines used are indicated.
Table 1: Cell Viability (IC50) in Bortezomib-Resistant Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Bortezomib | MM1S WT | 15.2 | [1][2] |
| MM1S/R BTZ | 44.5 | [1][2] | |
| RPMI-8226 WT | 7.3 | [3] | |
| RPMI-8226/R7 | 25.3 | [3] | |
| RPMI-8226/R100 | 231.9 | [3] | |
| DCZ5417 | H929R-Bor | Data not quantified, but showed significant viability inhibition | [4] |
| RPMI-8226/R5 | Data not quantified, but showed significant viability inhibition | [4] | |
| Carfilzomib | MM1S/R BTZ | 43.5 | [5] |
| Ixazomib | RPMI-8226 (Bortezomib-Resistant) | Showed cross-resistance | [6] |
| Pomalidomide | MM1.S | IC50 in µM range (not specifically bortezomib-resistant) | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. "WT" denotes wild-type (sensitive) parental cell lines, while "/R" or "R-" indicates resistant variants.
Mechanism of Action: The TRIP13 Signaling Pathway
This compound and its analogue, DCZ5417, are inhibitors of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[8] TRIP13 is an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint and DNA damage repair. In multiple myeloma, the inhibition of TRIP13 by compounds like DCZ5417 has been shown to disrupt the TRIP13/YWHAE complex, leading to the inhibition of the ERK/MAPK signaling axis, which ultimately suppresses cell proliferation and induces apoptosis.[8]
Mechanism of this compound via TRIP13 Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced literature for assessing drug efficacy in multiple myeloma cell lines.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of compounds on multiple myeloma cells.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM1S WT and MM1S/R BTZ) in 96-well plates at a density of 1-5 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: After 24 hours of incubation to allow for cell adherence (for adherent lines) or stabilization, treat the cells with various concentrations of the test compounds (e.g., this compound, bortezomib, carfilzomib) for a specified period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10][11]
CCK-8 Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
Protocol:
-
Cell Treatment: Culture multiple myeloma cells in the presence of the test compounds at desired concentrations for the indicated times.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) staining solutions to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3][6][12][13]
Annexin V/PI Apoptosis Assay Workflow.
Conclusion
The development of novel agents with distinct mechanisms of action is paramount to overcoming bortezomib resistance in multiple myeloma. The TRIP13 inhibitor this compound, based on the promising activity of its analog DCZ5417 in resistant settings, represents a potential new therapeutic strategy. Further preclinical studies directly comparing the efficacy of this compound with other second- and third-generation agents in a panel of well-characterized bortezomib-resistant multiple myeloma cell lines are warranted to fully elucidate its clinical potential. This guide provides a foundational comparison to aid researchers in the strategic development of next-generation therapies for this challenging disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib resistance in multiple myeloma is associated with increased serine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]
- 5. Frontiers | Bortezomib Inhibits Multiple Myeloma Cells by Transactivating ATF3 to Trigger miR-135a-5p- Dependent Apoptosis [frontiersin.org]
- 6. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of Pomalidomide on Activity of Myeloma Cell Line MM1.S and Expression of CRBN] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel norcantharidin derivative DCZ5417 suppresses multiple myeloma progression by targeting the TRIP13-MAPK-YWHAE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Increased expression of TRIP13 drives the tumorigenesis of bladder cancer in association with the EGFR signaling pathway [ijbs.com]
- 10. targetedonc.com [targetedonc.com]
- 11. db.cngb.org [db.cngb.org]
- 12. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resensitising proteasome inhibitor-resistant myeloma with sphingosine kinase 2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DCZ5418: A Guide for Laboratory Professionals
Disclaimer: DCZ5418 is a potent, research-grade TRIP13 inhibitor with anti-multiple myeloma activity.[1] As of November 2025, a specific, publicly available Safety Data Sheet (SDS) detailing comprehensive disposal procedures from the manufacturer has not been located. The following guidelines are based on established best practices for the disposal of hazardous, potent, and potentially cytotoxic research compounds. Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and regulatory requirements in your location.
This guide provides essential safety and logistical information to ensure the safe handling and disposal of this compound waste streams, thereby minimizing occupational exposure and environmental contamination.
Immediate Safety & Handling
Before beginning any procedure that generates this compound waste, ensure all necessary personal protective equipment (PPE) is in use. All handling of solid this compound and concentrated solutions should occur within a certified chemical fume hood or other appropriate ventilated containment.
Required Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is required.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: For handling the solid compound or creating aerosols, an appropriate respirator may be necessary based on your institution's assessment.
Waste Segregation and Classification
Proper segregation is the first critical step in the disposal process. This compound waste is classified as hazardous chemical waste. Never mix it with general, radioactive, or biohazardous waste streams.
| Waste Stream | Description | Recommended Container |
| Solid Waste | Unused or expired this compound powder, contaminated weigh boats, and PPE (gloves, wipes). | Labeled, sealed, puncture-proof hazardous waste container. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO). | Labeled, sealed, chemical-resistant hazardous waste bottle (HDPE or glass). |
| Liquid Waste (Aqueous) | Contaminated aqueous solutions, buffers, or cell culture media. | Labeled, sealed, chemical-resistant hazardous waste bottle. |
| Sharps Waste | Contaminated needles, syringes, pipette tips, and broken glass. | Labeled, puncture-proof, closable sharps container. |
Step-by-Step Disposal Procedures
A. Solid this compound Waste:
-
Carefully collect all solid waste, including contaminated PPE, into a designated, puncture-proof hazardous waste container.
-
Ensure the container is clearly labeled "Hazardous Waste: this compound (Cytotoxic Agent)" along with the date and responsible researcher's name.
-
Store the sealed container in a designated satellite accumulation area until collection by your institution's EHS personnel.
B. Liquid this compound Waste:
-
Collect all organic and aqueous waste streams in separate, compatible, and clearly labeled hazardous waste bottles. Do not mix incompatible waste streams.
-
Label each bottle with "Hazardous Waste: this compound," the solvent system (e.g., "DMSO"), and an approximate concentration.
-
For trace amounts in cell culture media, chemical inactivation may be a recommended pre-treatment step (see Section 4).
-
Store sealed waste bottles in secondary containment within a designated satellite accumulation area.
C. Contaminated Labware and Sharps:
-
Dispose of all contaminated sharps directly into a designated sharps container labeled "Hazardous Waste: this compound." Do not recap needles.
-
Decontaminate non-disposable glassware by soaking in a validated chemical inactivation solution (see Section 4) before standard washing procedures. Disposable labware should be discarded as solid hazardous waste.
Experimental Protocol: Chemical Inactivation of Aqueous Waste
For dilute aqueous waste streams containing this compound (e.g., cell culture media), chemical inactivation can reduce potency before final disposal. The following is a general protocol; specific reagents and reaction times should be validated for this compound.
Objective: To chemically degrade this compound in dilute aqueous solutions.
Materials:
-
Waste solution containing <100 µg/mL this compound.
-
Sodium Hypochlorite (bleach, ~5% solution).
-
Sodium Thiosulfate.
-
pH meter and pH adjustment solutions (e.g., HCl, NaOH).
-
Stir plate and stir bar.
-
Appropriate PPE and chemical fume hood.
Methodology:
-
Place the container of aqueous this compound waste in a chemical fume hood on a stir plate.
-
While stirring, adjust the pH of the solution to >10 using a suitable base (e.g., 1M NaOH).
-
Slowly add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of at least 1%.
-
Allow the reaction to proceed for a minimum of 12 hours with continuous stirring to ensure complete degradation.
-
Neutralize the excess bleach by adding sodium thiosulfate until the oxidizing potential is eliminated (test with potassium iodide-starch paper).
-
Neutralize the final solution to a pH between 6 and 8.
-
Dispose of the treated solution as hazardous chemical waste, as it may still contain degradation byproducts. Label the container appropriately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the segregation and disposal of this compound waste streams.
References
Personal protective equipment for handling DCZ5418
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This guide provides essential safety and logistical information for handling the TRIP13 inhibitor, DCZ5418. It is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this potent research compound.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound with anti-multiple myeloma activity, stringent adherence to safety protocols is mandatory to prevent accidental exposure. The following Personal Protective Equipment (PPE) should be worn at all times when handling this compound:
| PPE Category | Minimum Requirements | Recommended for High-Risk Procedures |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles and a face shield. |
| Body Protection | A fully buttoned lab coat | Disposable gown or coveralls. |
| Respiratory Protection | Work in a certified chemical fume hood. | If weighing or handling powder outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 1 year |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
General Handling:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize contamination.
-
Avoid Dust Formation: When handling the powdered form, avoid actions that could generate dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
-
Spill Management: In case of a spill, immediately alert others in the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the area with an appropriate solvent.
Experimental Protocols
This compound is an inhibitor of TRIP13 and has demonstrated anti-multiple myeloma activity both in vitro and in vivo.
Stock Solution Preparation
A common protocol for preparing a stock solution for in vivo studies involves the following steps:
-
Prepare a 25.0 mg/mL stock solution in DMSO.
-
For a 1 mL working solution, take 100 μL of the DMSO stock solution.
-
Add the DMSO stock to 900 μL of corn oil and mix thoroughly.
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
In Vitro and In Vivo Studies
This compound has been shown to have anti-multiple myeloma (MM) activity. Experimental protocols would typically involve:
-
In Vitro : Treating MM cell lines with varying concentrations of this compound to determine the IC50 (half-maximal inhibitory concentration).
-
In Vivo : Utilizing tumor xenograft models where MM cells are implanted in immunocompromised mice. This compound is then administered to the mice to assess its effect on tumor growth.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Signaling Pathways
This compound functions by inhibiting TRIP13, which is involved in several signaling pathways implicated in cancer progression.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
